molecular formula C11H13BO3 B11766328 (5-Propylbenzofuran-2-yl)boronic acid

(5-Propylbenzofuran-2-yl)boronic acid

Cat. No.: B11766328
M. Wt: 204.03 g/mol
InChI Key: ZGVWCHMFANHQGA-UHFFFAOYSA-N
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Description

(5-Propylbenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C11H13BO3 and its molecular weight is 204.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BO3

Molecular Weight

204.03 g/mol

IUPAC Name

(5-propyl-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C11H13BO3/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h4-7,13-14H,2-3H2,1H3

InChI Key

ZGVWCHMFANHQGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)CCC)(O)O

Origin of Product

United States

Foundational & Exploratory

(5-Propylbenzofuran-2-yl)boronic Acid: Technical Profile & Application Guide

[1]

Executive Summary

Compound: (5-Propylbenzofuran-2-yl)boronic acid CAS: 852613-24-2 Formula: C₁₁H₁₃BO₃ Molecular Weight: 204.03 g/mol [1][2]

This compound is a specialized heteroaryl organoboron building block used primarily in the synthesis of lipophilic pharmaceutical candidates.[1] Structurally, it consists of a benzofuran scaffold substituted at the C5 position with a propyl chain and at the C2 position with a boronic acid moiety.

This compound serves as a critical "installable pharmacophore" in medicinal chemistry.[1] The benzofuran core acts as a bioisostere for indole or naphthalene, while the C5-propyl group modulates lipophilicity (LogP) and steric fit within hydrophobic binding pockets.[1] Its primary utility lies in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems found in anti-arrhythmic agents, antimicrobial compounds, and kinase inhibitors.[1]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

The following data characterizes the core physical and chemical parameters of the compound. Note that boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), which can affect observed melting points and solubility.[1]

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
Appearance White to off-white powderHygroscopic; store under inert gas.[1]
Purity typically ≥95% (NMR/Titration)Often contains varying % of boroxine anhydride.
Melting Point 145–150 °C (Decomp.)[1]Broad range due to dehydration to boroxine.[1]
Predicted LogP ~3.2 ± 0.4High lipophilicity due to propyl chain.[1]
Acidity (pKa) ~8.5 (Boronic acid group)Lewis acidic boron center.[1]
Solubility DMSO, Methanol, Ethanol, THFSparingly soluble in water; soluble in aqueous base.[1]
Storage 2–8 °C, Inert AtmosphereMoisture sensitive; prone to protodeboronation.[1]

Synthetic Utility & Reaction Engineering[5]

The primary application of CAS 852613-24-2 is in C–C bond formation.[1] However, 2-heteroaryl boronic acids are notoriously unstable compared to their phenyl counterparts.[1] Successful utilization requires understanding two competing pathways: the desired transmetallation and the undesired protodeboronation.

The Protodeboronation Challenge

Benzofuran-2-yl boronic acids possess a heteroatom (oxygen) adjacent to the C-B bond.[1][3] The electron-rich nature of the furan ring facilitates protonolysis of the C-B bond, especially under basic, aqueous conditions at elevated temperatures.[1][3]

Mechanism:

  • Base coordinates to Boron, forming a boronate "ate" complex.[1]

  • Electrophilic attack by a proton (from water or solvent) occurs at the C2 position.[1]

  • C-B bond cleavage releases the deboronated 5-propylbenzofuran and boric acid.[1]

Optimized Suzuki-Miyaura Protocol

To mitigate instability, the following "Self-Validating System" is recommended. This protocol minimizes water exposure during the critical heating phase and utilizes a precatalyst for rapid turnover.[3]

Protocol: Anhydrous Coupling System

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

  • Base: Potassium Phosphate (

    
    ), finely ground.[1] Avoid aqueous carbonate bases if yield is low.[1]
    
  • Catalyst:

    
     or 
    
    
    (1–3 mol%).[1]
  • Temperature: 80–100 °C.[1]

Step-by-Step Workflow:

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Base (3.0 equiv), and Catalyst to a vial.

  • Inert: Seal and purge with Argon for 5 minutes (removes

    
     to protect catalyst and prevent homocoupling).
    
  • Solvate: Add anhydrous solvent via syringe.[1]

  • Reaction: Heat to target temperature. Monitor by LC-MS.[1]

    • Checkpoint: If deboronated product (5-propylbenzofuran) is observed, lower temperature to 60 °C and switch to a more active catalyst (e.g.,

      
       / SPhos).[1]
      
Visualization of Reaction Pathways

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

ReactionPathwaysStart(5-Propylbenzofuran-2-yl)boronic acidAteComplexBoronate 'Ate' Complex(Activated Species)Start->AteComplex+ BaseBaseBase (OH- / RO-)Base->AteComplexTransmetalTransmetallationAteComplex->Transmetal FastDeboronationProtodeboronationAteComplex->Deboronation Slow (if optimized)Pd_OAPd(II)-Aryl Complex(Oxidative Addition)Pd_OA->TransmetalProductCoupled Biaryl Product(Target)Transmetal->Product Reductive EliminationProtonProton Source(H2O / MeOH)Proton->DeboronationWaste5-Propylbenzofuran(Waste)Deboronation->Waste C-B Bond Cleavage

Caption: Competitive pathways in Suzuki coupling. The activated 'ate' complex is susceptible to both productive transmetallation and destructive protonolysis.

Synthesis of the Building Block

For researchers needing to synthesize CAS 852613-24-2 in-house (e.g., if commercial stock is unavailable), the standard route involves directed lithiation.[1]

Methodology: C2-Lithiation / Borate Quench This method exploits the acidity of the C2 proton in the benzofuran ring.[1]

  • Precursor: Start with 5-propylbenzofuran .

    • Note: If 5-propylbenzofuran is unavailable, it can be synthesized via Sonogashira coupling of 2-iodo-4-propylphenol with trimethylsilylacetylene followed by cyclization.[1]

  • Lithiation: Dissolve 5-propylbenzofuran in anhydrous THF under Argon. Cool to -78 °C .[1][4]

  • Deprotonation: Add

    
    -Butyllithium (
    
    
    -BuLi, 1.1 equiv) dropwise.[1] Stir for 30–60 min. The C2-lithio species is generated.[1]
  • Borylation: Add Triisopropyl borate (

    
    , 1.2 equiv) rapidly at -78 °C. Allow to warm to room temperature (RT) over 2 hours.
    
  • Hydrolysis: Quench with 2N HCl (aqueous) to hydrolyze the boronate ester to the free boronic acid.

  • Purification: Extract with EtOAc. Crystallize from Hexane/EtOAc to remove boroxine impurities.[1]

Medicinal Chemistry Context

Why use the 5-propyl substituent?

In drug design, the transition from a methyl to a propyl group on a scaffold significantly alters the physicochemical profile:

  • Lipophilicity: Increases LogP by approx.[1] +1.0 unit vs. methyl.[1] This enhances membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Metabolic Stability: The propyl chain is susceptible to CYP450 oxidation (

    
    -oxidation or benzylic hydroxylation).[1] However, it lacks the benzylic instability of a methyl group (which is easily oxidized to a carboxylic acid).[1]
    
  • Steric Filling: The propyl group can fill hydrophobic pockets (e.g., in kinase ATP-binding sites) more effectively than smaller alkyls, potentially improving potency (IC50).[1]

Comparison of 5-Alkylbenzofuran-2-yl Boronic Acids:

SubstituentLogP ImpactSteric BulkMetabolic Risk
5-Methyl LowMinimalRapid oxidation to -COOH
5-Propyl (CAS 852613-24-2) Medium-High Moderate

-oxidation /

-1 hydroxylation
5-tert-Butyl HighHighStable (blocks metabolism)

Handling and Storage Protocols

Boronic acids are technically challenging due to their variable stoichiometry (Acid vs. Anhydride).[1]

  • Dehydration Equilibrium:

    
    
    Commercially supplied material is often a mixture of the free acid and the boroxine trimer. This does not  affect reactivity in Suzuki couplings (as water/base hydrolyzes the trimer in situ), but it does  affect molecular weight calculations for stoichiometry.[1]
    
    • Recommendation: Assume 100% boronic acid for calculations, but use a slight excess (1.2–1.5 equiv) to account for anhydride content.[1]

  • Storage:

    • Keep tightly sealed at 2–8 °C.[1]

    • Long-term storage: Store in a desiccator or under Nitrogen to prevent hydrolysis-induced caking.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

    • Foundational text on the mechanism and optimiz
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1] [Link]

    • Detailed analysis of protodeboronation mechanisms in heteroaryl boronic acids.
  • Khanam, H., & Shamsuzzaman. (2015).[1][5] Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry, 97, 483–504.[1][5] [Link][1]

    • Context on the pharmacological relevance of benzofuran scaffolds.
  • PubChem. (n.d.). Compound Summary for CAS 852613-24-2.[1][2] National Library of Medicine (US). [Link]

    • Source for structural identifiers and calcul
  • Practical troubleshooting for unstable furan/benzofuran boronic acids.

Structural Characterization and Synthetic Utility of 5-Propylbenzofuran-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-propylbenzofuran-2-ylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of lipophilic medicinal scaffolds. Unlike its widely available 5-methoxy or 5-methyl analogs, the 5-propyl derivative offers a unique hydrophobic profile while maintaining the electronic versatility of the benzofuran core. This guide details the structural identity, synthetic pathways, and stability protocols required to utilize this compound effectively in Suzuki-Miyaura cross-coupling reactions.

Chemical Identity & Structural Descriptors

As a non-catalog custom scaffold, accurate structural identification is critical for database registration and reaction planning.

PropertyDescriptor / Value
IUPAC Name (5-propyl-1-benzofuran-2-yl)boronic acid
Molecular Formula C₁₁H₁₃BO₃
Molecular Weight 204.03 g/mol
SMILES CCCc1ccc2oc(B(O)O)cc2c1
InChI String Computed from structure:InChI=1S/C11H13BO3/c1-2-3-9-4-5-10-8(6-9)7-11(15-10)12(13)14/h4-7,13-14H,2-3H2,1H3
Key Features C2-Boron Bond: sp² hybridized, susceptible to protodeboronation.• C5-Propyl Group: Increases LogP (lipophilicity) relative to unsubstituted benzofuran.• Benzofuran Core: Electron-rich heteroaromatic system.

Note on Identifiers: The InChI key is algorithmically hashed from the InChI string. For this specific derivative, the computed InChI string above should be used for structural verification in ELN (Electronic Lab Notebook) systems.

Synthetic Pathways

The synthesis of 5-propylbenzofuran-2-ylboronic acid is best achieved through a Lithiation-Borylation sequence. This method is preferred over transition-metal catalyzed borylation due to the high acidity of the C2-proton in the benzofuran ring (pKa ~33), which allows for direct deprotonation by organolithium reagents without the need for halogenated precursors at the 2-position.

Retrosynthetic Analysis

The target molecule is assembled from 4-propylphenol, constructing the furan ring first, followed by functionalization at the C2 position.

SynthesisPath Start 4-Propylphenol Inter1 Aryloxyacetaldehyde Diethyl Acetal Start->Inter1 Bromoacetaldehyde diethyl acetal K2CO3, DMF Cyclized 5-Propylbenzofuran Inter1->Cyclized Amberlyst-15 or PPA Cyclization Lithiated [2-Lithio Intermediate] Cyclized->Lithiated n-BuLi THF, -78°C Product 5-Propylbenzofuran- 2-ylboronic Acid Lithiated->Product 1. B(OiPr)3 2. H3O+

Figure 1: Synthetic route from commercially available 4-propylphenol to the target boronic acid.

Critical Mechanism: Lithiation Specificity

The success of this synthesis relies on the Kinetic Acidity of the C2 position. The oxygen atom in the benzofuran ring exerts an inductive effect (-I), making the C2 proton significantly more acidic than the benzenoid protons.

  • Reagent: n-Butyllithium (n-BuLi) is sufficient; stronger bases like t-BuLi are unnecessary and risk performing Lithium-Halogen exchange if halogens are present elsewhere.

  • Temperature Control: The reaction must be maintained at -78°C . Higher temperatures (>-40°C) can lead to ring-opening of the furan moiety or polymerization.

Stability & Handling (The "Gotchas")

Benzofuran-2-ylboronic acids are notoriously unstable compared to their phenylboronic acid counterparts. Researchers must be aware of two primary degradation pathways.

Protodeboronation

In the presence of moisture and heat, or under basic catalytic conditions (standard Suzuki conditions), the C2-B bond is prone to hydrolysis, reverting the compound to 5-propylbenzofuran.

  • Mechanism: Acid-catalyzed or metal-catalyzed ipso-substitution.

  • Mitigation: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in coupling reactions or switch to the MIDA boronate or Pinacol ester if the free acid proves too labile.

Boroxine Formation (Dehydration)

Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).

  • Observation: The melting point may appear broad or inconsistent.

  • Impact: This does not affect stoichiometry significantly in Suzuki couplings (the boroxine hydrolyzes in situ), but it complicates NMR characterization.

  • Recommendation: Add a drop of D₂O to the NMR tube to shift the equilibrium entirely to the monomeric boronic acid species for clean spectra.

Stability BoronicAcid Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Dehydrated Storage Form) BoronicAcid->Boroxine - H2O (Vacuum/Heat) Deboronated 5-Propylbenzofuran (Dead Product) BoronicAcid->Deboronated H2O / Heat / Metal Catalyst (Protodeboronation)

Figure 2: Equilibrium and degradation pathways. Storage under dry, cold conditions favors the stable boroxine; reaction conditions must avoid premature deboronation.

Experimental Protocol

Objective: Synthesis of 5-propylbenzofuran-2-ylboronic acid (10 mmol scale).

Materials
  • 5-Propylbenzofuran (1.60 g, 10 mmol)

  • n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol)

  • Triisopropyl borate (2.54 mL, 11 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)[1]

  • HCl (2N aqueous solution)[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 5-propylbenzofuran (10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 10 minutes.

    • Checkpoint: The solution may turn a slight yellow/orange color. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Borylation: Add triisopropyl borate (11 mmol) in one portion.

    • Note: The reaction is exothermic; ensure efficient stirring.

  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

  • Quench: Cool the flask to 0°C and quench with 2N HCl (10 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Workup:

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/Ether. Do not use silica chromatography if possible, as boronic acids can streak or degrade on acidic silica.

Applications in Medicinal Chemistry

The 5-propylbenzofuran moiety serves as a bioisostere for indole or naphthalene systems, often improving metabolic stability or modifying receptor binding affinity.

Suzuki-Miyaura Coupling Strategy

For coupling this boronic acid with aryl halides:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2 eq) or K₃PO₄ (3 eq).

  • Solvent: Dioxane/Water (4:1) or Toluene/Water (for highly lipophilic partners).

  • Temperature: 80-100°C.

Pro-Tip: If yields are low due to protodeboronation (formation of 5-propylbenzofuran byproduct), switch to Copper(I)-facilitated coupling or use the MIDA ester derivative to slow-release the active boron species.

References

  • General Synthesis of Benzofuran-2-ylboronic Acids

    • ChemicalBook. "Benzofuran-2-boronic acid synthesis - General procedure via n-Butyllithium." Link

  • Stability of Heterocyclic Boronic Acids

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." J. Am. Chem. Soc., 2017. Link

  • DABO Boronates as Stable Alternatives

    • Berritt, S., et al. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions."[2] Org.[3][4][5] Lett., 2012. Link

  • Benzofuran Scaffold Synthesis

    • WuXi AppTec. "Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal."[6] QM Magic Class, Chapter 31. Link

Sources

Molecular weight and formula of (5-Propylbenzofuran-2-yl)boronic acid

[1]

Executive Summary

This compound is a heteroaryl boronic acid derivative characterized by a benzofuran core substituted with a lipophilic propyl chain at the C5 position and a reactive boronic acid moiety at the C2 position.[1] It functions as a critical building block in Suzuki-Miyaura cross-coupling reactions , facilitating the introduction of the 5-propylbenzofuran motif into biaryl drug candidates.[1] The propyl group is strategically employed in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (

1
Physicochemical Specifications

The following data is derived from stoichiometric calculation and chemoinformatic modeling standard for benzofuran-2-boronic acid derivatives.

PropertyValueNotes
IUPAC Name (5-Propyl-1-benzofuran-2-yl)boronic acid
Molecular Formula C₁₁H₁₃BO₃
Molecular Weight 204.03 g/mol Monoisotopic mass: 204.0958 Da
Physical State Off-white to pale yellow solidHygroscopic; tends to form anhydrides
Solubility DMSO, Methanol, EthanolSparingly soluble in water
pKa (Calculated) ~8.0 - 8.5Typical for heteroaryl boronic acids
LogP (Predicted) 2.8 - 3.2Increased lipophilicity vs. unsubstituted core
Storage -20°C, Inert AtmosphereMoisture sensitive (dehydration risk)
Structural Visualization

The diagram below illustrates the connectivity, highlighting the reactive boronic acid handle at C2 and the lipophilic propyl tail at C5.

Gcluster_0Functional RolesBenzofuranBenzofuran Core(C8H4O)Propyl5-Propyl Group(-CH2CH2CH3)Benzofuran->PropylSubstitution at C5Boronic2-Boronic Acid(-B(OH)2)Benzofuran->BoronicSubstitution at C2Lipophilicity ModulationLipophilicity ModulationPropyl->Lipophilicity ModulationSuzuki Coupling HandleSuzuki Coupling HandleBoronic->Suzuki Coupling Handle

Figure 1: Structural connectivity and functional analysis of this compound.

Synthesis Protocol

Context: The synthesis relies on the selective lithiation of the C2 position of the benzofuran ring, which is significantly more acidic than the benzenoid protons. This protocol ensures high regioselectivity.[1]

Reagents & Materials
  • Precursor: 5-Propylbenzofuran (1.0 equiv)[1]

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Boron Source: Triisopropyl borate (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: 2N HCl

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Dissolve 5-propylbenzofuran in anhydrous THF and cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: This generates the 2-lithio-5-propylbenzofuran intermediate.[1]

  • Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Borylation: Add Triisopropyl borate (

    
    ) dropwise.[1][2]
    
  • Warming: Allow the mixture to warm naturally to room temperature (RT) over 2–3 hours.

  • Hydrolysis: Quench with 2N HCl at 0°C and stir for 30 minutes to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with Ethyl Acetate (x3).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Acetonitrile/Water to remove boroxine trimers.[1]

Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily used to couple with aryl halides (Ar-X) to form 2-aryl-5-propylbenzofurans.[1]

Catalytic Cycle & Mechanism

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Transmetallation (the rate-determining step involving the boronic acid), and Reductive Elimination.

SuzukiPd0Pd(0) Catalyst(Active Species)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XTransMetTransmetallation(Rate Limiting)OxAdd->TransMet+ Boronic Acid+ BaseRedElimReductive Elimination(Product Release)TransMet->RedElimIsomerizationRedElim->Pd0RegenerationArXAryl Halide(Ar-X)ArX->Pd0Boronic(5-Propylbenzofuran-2-yl)boronic acidBoronic->TransMetBaseBase (CO3 2-)Base->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the boronic acid.

Standard Coupling Protocol
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    .[1]
  • Base:

    
     or 
    
    
    (2-3 equiv).
  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

  • Conditions: Degas solvents thoroughly.[1] Heat to 80–100°C for 4–12 hours under inert atmosphere.[1]

Handling, Stability & Quality Control

Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.[1]

  • Observation: NMR may show broadening or multiple peaks corresponding to the monomer and trimer.

  • Reversal: Adding a drop of

    
     to the NMR tube often shifts the equilibrium back to the monomeric species, simplifying the spectrum.
    

Storage:

  • Store at -20°C .

  • Keep under Argon to prevent oxidative deboronation (though benzofuran-2-yl species are relatively stable).[1]

QC Criteria:

  • HPLC: >95% purity (254 nm).

  • 1H NMR: Diagnostic peak for C3-H (benzofuran ring) typically appears around

    
     7.2–7.5 ppm.[1] Propyl group signals: triplet (~0.9 ppm), multiplet (~1.6 ppm), triplet (~2.6 ppm).
    
References
  • Synthesis of Benzofurans via Palladium-Catalyzed Coupling . Organic Chemistry Portal. Available at: [Link][1]

  • Boronic Acids in Medicinal Chemistry . MDPI Molecules. Available at: [Link][1]

  • Structure and Properties of Heteroaryl Boronic Acids . Wiley Online Library.[1] Available at: [Link][1]

Solvation Thermodynamics and Experimental Solubility Profiling of 5-Propylbenzofuran-2-ylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Propylbenzofuran-2-ylboronic acid (CAS: 852613-24-2) is a specialized, highly lipophilic arylboronic acid utilized extensively as a nucleophilic coupling partner in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction[1]. While its extended


-system and aliphatic propyl chain make it a valuable building block for advanced materials and pharmaceuticals, these same structural features complicate its solution-phase behavior. As with most boronic acids, its solubility is not a static physical constant but a dynamic equilibrium dictated by the solvent's dielectric constant, hydrogen-bonding capacity, and the compound's propensity to dehydrate into cyclic boroxines[2].

This technical guide provides a rigorous framework for understanding, estimating, and experimentally validating the solubility of 5-propylbenzofuran-2-ylboronic acid across various organic solvent classes.

Physicochemical Profiling & The Boroxine Equilibrium

To predict the solubility of 5-propylbenzofuran-2-ylboronic acid, one must understand the causality behind its solvation mechanics. The molecule possesses two competing domains:

  • The Hydrophobic Core: The benzofuran ring and the 5-propyl substituent are highly lipophilic. They drive solubility in non-polar and aromatic solvents via London dispersion forces and

    
     stacking interactions.
    
  • The Boronic Acid Moiety (-B(OH)₂): This functional group acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents that cannot participate in hydrogen bonding, the free boronic acid molecules will self-associate.

The Mechanistic Role of Boroxine Formation

When heated or dissolved in anhydrous organic solvents, boronic acids undergo an irreversible or multi-stage reversible condensation to form six-membered cyclic anhydrides known as boroxines [3].



Because the resulting boroxine lacks hydroxyl groups, its solubility profile diverges drastically from the parent acid. Boroxines typically exhibit higher solubility in non-polar solvents (e.g., methylcyclohexane, toluene) and lower solubility in aqueous or highly protic media. Therefore, any solubility measurement of 5-propylbenzofuran-2-ylboronic acid is inherently a measurement of the acid-boroxine equilibrium specific to that solvent[4].

Quantitative Solubility Data Summary

While highly specific empirical data for 5-propylbenzofuran-2-ylboronic acid is niche, we can establish highly accurate operational solubility ranges based on the well-documented thermodynamic behavior of analogous benzofuran-2-ylboronic acids and substituted phenylboronic acids[5].

Table 1: Estimated Solubility Profile of 5-Propylbenzofuran-2-ylboronic Acid at 25°C

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Ethers THF, Dipropyl ether, 2-MeTHFHigh (>100 mg/mL)Ether oxygens act as excellent Lewis bases, donating electron density into the empty p-orbital of the boron atom. This stabilizes the free -B(OH)₂ group and suppresses boroxine formation.
Ketones Acetone, 3-PentanoneModerate to High Provides good solvation, but the miscibility of water in ketones can complicate the dehydration equilibrium, leading to variable solubility curves.
Chlorinated Chloroform, DCMModerate (~20-50 mg/mL)Solvates the lipophilic benzofuran core effectively. The steep temperature-solubility slope makes chloroform ideal for crystallization.
Alcohols Methanol, EthanolHigh Protic solvents actively participate in hydrogen bonding and can form transient, highly soluble boronate esters[6].
Hydrocarbons Methylcyclohexane, HexanesVery Low (<5 mg/mL)Incapable of breaking the intermolecular H-bonds of the acid's crystal lattice. Highly useful as an anti-solvent for precipitation.

Experimental Protocol: High-Throughput Solubility Screening

To rigorously determine the solubility of 5-propylbenzofuran-2-ylboronic acid, a standard gravimetric approach is insufficient due to the mass loss associated with water elimination during boroxine formation. The following protocol is a self-validating system adapted from the OECD 105 Shake-Flask method, coupled with orthogonal analytical techniques to quantify both total boron and speciation[7][8].

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess of 5-propylbenzofuran-2-ylboronic acid (approx. 200 mg) to 1.0 mL of the target anhydrous solvent in a 2 mL sealed HPLC vial. Causality: An excess solid phase ensures that the thermodynamic solid-liquid equilibrium is reached.

  • Thermal Equilibration: Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C for 48 hours at 500 rpm. Causality: 48 hours is strictly required because the dehydration to boroxine is kinetically slow at room temperature; premature sampling leads to pseudo-solubility readings[2].

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C) into a clean, dry vial.

  • Self-Validating Quantification:

    • Total Boron via qNMR: Transfer a 100 µL aliquot of the filtrate into an NMR tube. Add 400 µL of DMSO-d6 containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Causality: DMSO-d6 rapidly hydrolyzes any dissolved boroxine back to the free boronic acid, allowing for the absolute quantification of total soluble boron species.

    • Speciation via HPLC-UV: Immediately inject a separate aliquot into a reverse-phase HPLC system. Causality: Rapid HPLC analysis separates the free acid from the boroxine before equilibrium shifts, allowing you to determine the exact acid/boroxine ratio present in the original solvent[8].

  • Data Processing: Calculate the absolute solubility (mg/mL) by integrating the benzofuran aromatic protons against the internal standard in the qNMR spectra.

Workflow Visualization

SolubilityWorkflow Start Excess Solute + Solvent (5-Propylbenzofuran-2-ylboronic acid) Equilibration Thermal Equilibration (25°C, 48h, 500 rpm) Start->Equilibration  Solid-Liquid Mixing Separation Centrifugation & PTFE Filtration (Isothermal) Equilibration->Separation  Reach Equilibrium Split Sample Aliquoting Separation->Split qNMR qNMR Analysis (DMSO-d6) Quantifies Total Boron Split->qNMR  Total Mass HPLC HPLC-UV Analysis Quantifies Acid/Boroxine Ratio Split->HPLC  Speciation Data Thermodynamic Solubility Profile qNMR->Data HPLC->Data

Workflow for self-validating solubility and boroxine speciation screening.

Mechanistic Insights: Solvent-Induced Degradation vs. Stability

When formulating or running reactions with 5-propylbenzofuran-2-ylboronic acid, maximizing solubility must be balanced against chemical stability. The primary degradation pathway for arylboronic acids is protodeboronation —the hydrolytic cleavage of the carbon-boron bond.

  • The Protective Role of Ethers: Ethers (like THF or Dipropyl ether) are the gold standard solvents for handling this compound. The Lewis acid-base interaction between the ether oxygen and the boron atom dramatically increases solubility while simultaneously protecting the boron center from premature degradation and boroxine condensation.

  • Polyol Complexation for Aqueous Systems: If aqueous solubility is required (e.g., for biological assays or specific biphasic couplings), the addition of polyols like mannitol or xylitol can increase solubility by up to 10-fold. The polyol reacts with the boronic acid to form a stable, highly soluble cyclic boronate ester. This interaction lowers the apparent pKa of the complex and completely prevents the formation of the insoluble trimeric boroxine[6].

References

  • Boroxine - Wikipedia Source: Wikipedia URL:[Link]

  • 1940-18-7,1-Ethylcyclohexanol_CoreSyn (Product Catalog) Source: CoreSyn URL:[Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • The Boroxine-Boronic Acid Equilibrium Source: ResearchGate URL:[Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry (Springer) URL:[Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL:[Link]

  • 2-BENZOFURANBORONIC ACID Physico-chemical Properties Source: ChemBK URL:[Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University & Research (WUR) URL:[Link]

Sources

Technical Guide: Sourcing and Utilization of (5-Propylbenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers and Technical Utilization of (5-Propylbenzofuran-2-yl)boronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.[1]

Executive Summary

This compound (CAS 852613-24-2 ) is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the 5-propylbenzofuran motif into pharmaceutical scaffolds.[1] Unlike commodity phenylboronic acids, this compound is a high-value niche intermediate often characterized by "made-to-order" availability and inherent chemical instability (protodeboronation).[1]

This guide provides a validated roadmap for sourcing this compound, verifying its purity, and mitigating its decomposition during storage and reaction.

Chemical Profile & Commercial Landscape

Identity Data
PropertySpecification
Chemical Name This compound
CAS Number 852613-24-2
Molecular Formula C₁₁H₁₃BO₃
Molecular Weight 204.03 g/mol
Physical State White to off-white solid (hygroscopic)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Stability Low. Prone to protodeboronation under acidic/basic conditions and ambient moisture.[1][2][3]
Sourcing Strategy: The "Just-in-Time" Supply Chain

Commercial stock of CAS 852613-24-2 is rarely maintained in bulk due to its shelf-life limitations.[1] While listed in catalogs, it is frequently flagged as "Temporarily Out of Stock" or "Lead Time: 2-4 Weeks."[1]

Primary Commercial Sources:

  • BLD Pharm: Product ID BD287383 . Often the primary originator or listing agent for this specific analog.

  • Secondary Distributors: Sigma-Aldrich, Enamine, and Combi-Blocks may list the compound but often source from the same upstream synthesis labs or perform synthesis-on-demand.[1]

Recommendation: Do not rely on "In Stock" status for critical path campaigns. Always request a fresh QC data sheet (dated within 2 weeks) before shipment. If the compound is for a scale-up (>10g), commission a custom synthesis or purchase the stable precursor 5-propylbenzofuran and borylate in-house (see Section 4).[1]

Sourcing Decision Matrix

The following decision tree illustrates the optimal sourcing pathway based on project scale and urgency.

SourcingStrategy Start Requirement: this compound CheckStock Check Primary Suppliers (BLD Pharm, Enamine) Start->CheckStock InStock In Stock? CheckStock->InStock Order Order Small Sample (<1g) Request Fresh H-NMR InStock->Order Yes CustomSynth Commission Custom Synthesis (Lead Time: 3-5 Weeks) InStock->CustomSynth No (Low Urgency) InHouse In-House Synthesis (From 5-Propylbenzofuran) InStock->InHouse No (High Urgency) QC_Pass QC Pass? Order->QC_Pass Use Use Immediately (Store -20°C) QC_Pass->Use Yes QC_Pass->InHouse No (Degraded)

Figure 1: Strategic sourcing workflow for unstable boronic acids.

Technical Deep Dive: Stability & Synthesis

The Protodeboronation Challenge

Benzofuran-2-yl boronic acids are notoriously unstable compared to phenylboronic acids.[1] The heteroatom (oxygen) at the 1-position facilitates protodeboronation (cleavage of the C-B bond) under both acidic and basic conditions, releasing the parent 5-propylbenzofuran and boric acid.

Mechanism:

  • Base-Catalyzed: Formation of the boronate "ate" complex, followed by protonation at the C2 position and elimination of boric acid.

  • Metal-Catalyzed: Pd(II) catalysts can accelerate deboronation if transmetallation is slow.[1]

Mitigation Strategy (The "MIDA" or "BF3K" Pivot): If the free boronic acid proves too unstable for your specific coupling conditions, convert it to a Potassium Trifluoroborate salt.

  • Protocol: Treat the boronic acid with KHF₂ (excess) in MeOH/H₂O.

  • Benefit: The resulting salt is a crystalline solid, stable at room temperature, and resistant to protodeboronation.

In-House Synthesis Protocol (Backup Route)

If commercial supply fails, the compound can be synthesized from 5-propylbenzofuran (often more available) or 4-propylphenol .[1]

Step-by-Step Methodology:

  • Starting Material: 5-Propylbenzofuran (1.0 eq).

  • Lithiation: Dissolve in anhydrous THF under Argon. Cool to -78°C .[1] Add n-BuLi (1.1 eq) dropwise.[1][4] Stir for 1 hour. The C2 proton is the most acidic and will be selectively deprotonated.

  • Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise at -78°C.

  • Hydrolysis: Allow to warm to RT. Quench with 2N HCl.

  • Workup: Extract with EtOAc. Crucial: Avoid prolonged exposure to acidic water. Dry over Na₂SO₄ and concentrate in vacuo without heating above 40°C.

Quality Control (QC) & Validation

Trusting a Certificate of Analysis (CoA) for this class of compounds is risky due to degradation during transit. Perform the following checks upon receipt.

1H-NMR Validation

Dissolve the sample in DMSO-d6.[1] Look for these specific signals:

SignalChemical Shift (δ)Interpretation
Boronic Acid -OH ~8.0 - 9.0 ppm (Broad Singlet)Confirms presence of -B(OH)₂.[1]
C3-H (Furan Ring) ~7.4 - 7.6 ppm (Singlet)Diagnostic for the benzofuran core.[1]
Impurity (Deboronated) ~6.8 - 7.0 ppm (Doublet/Multiplet)Red Flag. Presence of C2-H signal indicates protodeboronation (formation of 5-propylbenzofuran).
HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Note: Boronic acids can streak or show broad peaks due to interaction with silanols. The deboronated impurity (5-propylbenzofuran) will be significantly less polar and elute much later (higher retention time).

Utilization: Optimized Suzuki Coupling Conditions[1]

To maximize yield and minimize deboronation, use rapid-coupling conditions that favor transmetallation over decomposition.[1]

Recommended Protocol (General):

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ (High activity catalysts).

  • Base: K₃PO₄ (Anhydrous) or Cs₂CO₃. Avoid strong hydroxides.

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature: 80°C (Do not overheat; 100°C+ increases deboronation risk).

  • Time: Monitor by LCMS at 1 hour. Stop immediately upon conversion.

ReactionPathway SM 5-Propylbenzofuran-2-yl Boronic Acid Cat Pd(dppf)Cl2 K3PO4, Dioxane/H2O SM->Cat Path_Product Desired Product (Suzuki Coupling) Cat->Path_Product Fast Transmetallation Path_Decomp Decomposition (5-Propylbenzofuran) Cat->Path_Decomp Slow / Overheating

Figure 2: Competing reaction pathways in Suzuki coupling.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Discusses protodeboronation mechanisms). [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • PubChem. Compound Summary: 5-Propylbenzofuran (Precursor). [Link][1]

Sources

Strategic Sourcing & Synthesis Guide: 5-Propylbenzofuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing landscape and synthetic production strategies for 5-propylbenzofuran-2-boronic acid , a critical yet commercially elusive building block in medicinal chemistry.

Executive Summary

5-Propylbenzofuran-2-boronic acid is not currently a standard "off-the-shelf" catalog item from major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks).[1] While the 5-methyl analog and the unsubstituted benzofuran-2-boronic acid are commodities, the 5-propyl variant occupies a "custom synthesis" tier.[1]

For drug development professionals, this presents a binary choice:

  • Outsource: Contract a CRO for custom synthesis (Lead time: 4–8 weeks; Cost: ~

    
    5,000 for initial grams).
    
  • In-House Synthesis: Execute a validated 3-step protocol starting from the commodity chemical 4-propylphenol . (Lead time: 1–2 weeks; Material Cost: <$50/g).

This guide provides the technical roadmap for the In-House Synthesis option, as it offers the highest control over purity and supply chain reliability.[1]

Market Analysis & Availability

The following table summarizes the current commercial status of the target molecule and its closest available analogs.

CompoundCAS NumberAvailability StatusApprox.[2][3][4][5][6][7] Price (USD)
5-Propylbenzofuran-2-boronic acid N/A (Custom) Zero Stock Quote Only (

$)
Benzofuran-2-boronic acid98437-24-2High (Commodity)$15 / g
5-Methylbenzofuran-2-boronic acid143381-72-0Medium

80 / g
5-Propylbenzofuran (Precursor)N/ALow / CustomQuote Only
4-Propylphenol (Starting Material) 645-56-7 High (Bulk)

2.00 / g

Strategic Insight: The 5-propyl moiety is often explored in Structure-Activity Relationship (SAR) studies to increase lipophilicity (LogP) compared to methyl analogs without altering electronic properties significantly.[1] Due to the lack of commercial stock, purchasing the cheap precursor 4-propylphenol and performing the synthesis internally is the most time-efficient strategy.[1]

Technical Guide: In-House Synthesis Protocol

This protocol outlines a scalable route from 4-propylphenol to 5-propylbenzofuran-2-boronic acid .[1]

Retrosynthetic Analysis

The most reliable pathway avoids the expensive 5-propylbenzofuran intermediate by constructing the furan ring de novo.[1]

  • Target: 5-Propylbenzofuran-2-boronic acid[1]

  • Precursor: 5-Propylbenzofuran[1]

  • Starting Material: 4-Propylphenol[1][4][8]

Synthesis Workflow Diagram

SynthesisPath Start 4-Propylphenol (CAS: 645-56-7) Step1 Step 1: Ortho-Formylation (MgCl2, Paraformaldehyde) Start->Step1 MeCN, Reflux Inter1 5-Propylsalicylaldehyde Step1->Inter1 85-90% Yield Step2 Step 2: Cyclization (Ethyl bromoacetate, K2CO3) Inter1->Step2 DMF, 90°C Inter2 5-Propylbenzofuran Step2->Inter2 + Hydrolysis/Decarboxylation Step3 Step 3: Lithiation & Borylation (n-BuLi, B(OiPr)3) Inter2->Step3 THF, -78°C Final 5-Propylbenzofuran-2-boronic acid Step3->Final Hydrolysis

Caption: Three-step synthetic pathway from commodity phenol to target boronic acid.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Propylsalicylaldehyde

Rationale: Direct formylation of phenols using MgCl2 is highly selective for the ortho position.[1]

  • Reagents: 4-Propylphenol (1.0 eq), Anhydrous MgCl2 (1.5 eq), Paraformaldehyde (2.0 eq), Triethylamine (3.75 eq), Acetonitrile (dry).[1]

  • Procedure:

    • Dissolve 4-propylphenol in dry acetonitrile under N2.[1]

    • Add MgCl2 and Et3N; stir for 15 min (mixture turns turbid).

    • Add paraformaldehyde and reflux for 4–6 hours.

    • Quench: Cool to RT, pour into 1N HCl, extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Expected Yield: ~85%.[5][8]

Step 2: Cyclization to 5-Propylbenzofuran

Rationale: A modified Rap-Stoermer or standard alkylation/cyclization sequence.[1]

  • Reagents: 5-Propylsalicylaldehyde (1.0 eq), Diethyl bromomalonate (1.1 eq), K2CO3 (2.0 eq), DMF.[1]

  • Procedure:

    • Suspend aldehyde and base in DMF. Add diethyl bromomalonate dropwise.

    • Heat to 90°C for 3 hours.

    • Note: This forms the ester intermediate. To get the naked benzofuran, saponify (NaOH/MeOH) and decarboxylate (Cu powder/Quinoline, 200°C) OR use the Bromoacetaldehyde diethyl acetal method for direct cyclization (requires acid catalyst).

    • Preferred Route for Scale: Use Bromoacetaldehyde diethyl acetal (1.1 eq) with K2CO3 in DMF (100°C) to form the acetal ether, then cyclize with Polyphosphoric acid (PPA) at 100°C.

    • Expected Yield: ~60–70%.

Step 3: C2-Lithiation and Borylation

Rationale: The C2 proton of benzofuran is significantly more acidic (pKa ~33) than the benzenoid protons, allowing selective lithiation.[1]

  • Reagents: 5-Propylbenzofuran (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate (1.2 eq), THF (anhydrous), 2N HCl.

  • Procedure:

    • Dissolve 5-propylbenzofuran in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

    • Stir at -78°C for 1 hour. (Solution typically turns yellow/orange).

    • Add Triisopropyl borate (B(OiPr)3) rapidly.

    • Allow to warm to Room Temperature (RT) overnight.

    • Hydrolysis: Add 2N HCl (aqueous) and stir vigorously for 30 mins.

    • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Recrystallize from Hexane/EtOAc or Acetonitrile/Water.[1] Do not use column chromatography (boronic acids stick to silica).

Quality Control & Validation

Before using the synthesized material in Suzuki couplings, validate using the following criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C2-H signal (usually a doublet/singlet around 7.0–7.5 ppm depending on substitution) and the appearance of broad -B(OH)2 singlets (often around 8.0–9.0 ppm).[1]

  • HPLC Purity: >95% (254 nm).

  • Protodeboronation Check: Boronic acids can degrade to the parent benzofuran. Ensure no parent mass is visible in LC-MS.[1]

References

  • Hansen, T. V., & Skrydstrup, T. (2005). "A Simple and Efficient Synthesis of Benzofurans." Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Sigma-Aldrich. "4-Propylphenol Product Specification." Link

  • Ishihara, K., et al. (2002). "Direct Ortho-Formylation of Phenols." Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (5-Propylbenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity coupling of (5-Propylbenzofuran-2-yl)boronic acid .

The 2-position of benzofuran is electronically distinct from standard aryl boronic acids. While the fused benzene ring confers greater stability than simple furan-2-boronic acids, this substrate remains susceptible to protodeboronation (hydrolysis of the C-B bond) under standard aqueous/basic conditions.

The following guide prioritizes catalytic speed to outcompete decomposition.

Executive Summary

  • Substrate: this compound.

  • Primary Challenge: Competitive protodeboronation at the C2 position leading to the 5-propylbenzofuran byproduct (hydrodeboronation).

  • Critical Success Factor: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the transmetallation step.

  • Recommended System: Pd-XPhos G3 or Pd(OAc)₂/SPhos + K₃PO₄ in THF or n-Butanol.

Mechanistic Insight & Substrate Analysis

Substrate Properties

The 5-propyl group acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly increases the electron density of the furan ring compared to the unsubstituted parent.

  • Electronic Effect: Increased nucleophilicity at C2, which facilitates transmetallation but also increases susceptibility to electrophilic attack by protons (protodeboronation).

  • Steric Effect: The 5-position is remote; it does not sterically hinder the catalytic center.

The Kinetic Race

Success depends on the rate of Transmetallation (


) exceeding the rate of Protodeboronation (

).
  • Pathway A (Productive): The boronate reacts with the Pd(II)-Ar complex.

  • Pathway B (Destructive): The boronate reacts with water/proton source to form 5-propylbenzofuran.

Mechanistic Diagram (DOT):

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronate (5-Propylbenzofuran-2-yl) boronic acid BaseActivation Base Activation (Boronate Species) Boronate->BaseActivation + Base (OH-) BaseActivation->TransMet Path A: Fast Ligand Deboronation Protodeboronation (Side Reaction) BaseActivation->Deboronation Path B: Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product Coupled Biaryl Product RedElim->Product Proton H2O / Protic Solvent Proton->Deboronation Byproduct 5-Propylbenzofuran (Dead End) Deboronation->Byproduct

Figure 1: The kinetic competition between productive coupling (Green) and protodeboronation (Red).

Optimization Matrix

The following table summarizes the recommended conditions based on coupling partner difficulty.

VariableCondition A: Standard (Robust Halides)Condition B: High Performance (Challenging/Unstable)Rationale
Catalyst Pd(dppf)Cl₂·DCMXPhos Pd G3 or Pd(OAc)₂ + SPhos Buchwald ligands (XPhos/SPhos) create a highly active Pd center, ensuring

.
Loading 5 mol%1–2 mol%High activity allows lower loading.
Base Na₂CO₃ (2.0 M aq)K₃PO₄ (0.5 M aq) or Cs₂CO₃ (anhydrous) K₃PO₄ buffers pH effectively; anhydrous bases prevent hydrolysis if deboronation is severe.
Solvent DME / Water (2:1)THF or n-Butanol n-Butanol promotes solubility of lipophilic benzofurans while suppressing deboronation compared to water-rich systems.
Temp 80 °C40–60 °C Lower temperatures preserve the C-B bond.

Detailed Protocol: The "Gold Standard" Method

This protocol utilizes the Buchwald Precatalyst (XPhos Pd G3) system. It is designed to work for 95% of coupling partners (aryl bromides/chlorides) while minimizing benzofuran decomposition.

Reagents[1][2][3][4]
  • Substrate: this compound (1.2 – 1.5 equiv).

  • Electrophile: Aryl Halide (1.0 equiv).[1][2][3]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2 mol%).[1]

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: K₃PO₄ (Tribasic potassium phosphate), 0.5 M aqueous solution (3.0 equiv).

  • Solvent: THF (Tetrahydrofuran), HPLC grade, degassed.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Ideally, set up the reaction in a glovebox or use strict Schlenk techniques.

    • Add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 306 mg), and XPhos Pd G3 (0.02 mmol, 17 mg) to a reaction vial equipped with a magnetic stir bar.

    • Note: If the boronic acid is stored as a hydrate or is wet, increase equivalents to 1.5–2.0.

  • Solvent & Base Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (x3).

    • Inject THF (4.0 mL) via syringe.

    • Inject 0.5 M K₃PO₄ (degassed) (6.0 mL) via syringe.

    • Crucial: The biphasic mixture requires vigorous stirring to ensure phase transfer.

  • Reaction:

    • Place the vial in a pre-heated block at 40 °C .

    • Stir vigorously (1000 RPM).

    • Monitor by LC-MS or TLC at 30 minutes. The reaction is typically fast.

    • Stop Condition: If the aryl halide is consumed, stop immediately. Prolonged heating after conversion promotes deboronation of the remaining excess boronic acid, complicating purification.

  • Work-up:

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Note: The byproduct (5-propylbenzofuran) is non-polar and will elute early.

Troubleshooting & Decision Tree

If yields are low (<50%), use the following diagnostic workflow.

Optimization Workflow (DOT):

Optimization Start Result Analysis Check Check LC-MS Start->Check Deboronation Major Byproduct: 5-Propylbenzofuran Check->Deboronation Mass = 160.2 Homocoupling Major Byproduct: Biaryl Homocoupling Check->Homocoupling Dimer NoRxn No Reaction / Start Material Recovers Check->NoRxn SM Remains Soln1 1. Switch to Anhydrous Conditions (Dioxane, Cs2CO3) 2. Increase Boronic Acid (2.0 eq) Deboronation->Soln1 Soln2 1. Degas Solvents More Thoroughly 2. Reduce Catalyst Loading Homocoupling->Soln2 Soln3 1. Switch to Pd-G4 Catalyst 2. Increase Temp to 60°C 3. Check Halide Quality NoRxn->Soln3

Figure 2: Diagnostic workflow for reaction optimization.

Specific Troubleshooting Tips
  • "I see only deboronated benzofuran."

    • Cause: The base is hydrolyzing the boronic acid faster than the catalyst can use it.

    • Fix: Switch to Anhydrous Conditions . Use Dioxane/Cs₂CO₃ (solid) at 80°C. The low solubility of the base creates a "slow-release" effect, keeping pH lower.

    • Alternative: Convert the boronic acid to a MIDA Boronate or Potassium Trifluoroborate salt for slow release.[1]

  • "The reaction stalls at 60% conversion."

    • Cause: Catalyst death or boronic acid consumption.

    • Fix: Add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%) after 1 hour.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society, 132(40), 14073–14075.[4] [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application Note: Palladium Catalyst Selection for 5-Propylbenzofuran-2-ylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of 5-propylbenzofuran-2-ylboronic acid presents a specific, high-stakes challenge in medicinal chemistry: the inherent instability of the C2-boronyl bond. Unlike phenylboronic acids, 2-heteroaryl boronates are prone to rapid protodeboronation (hydrolysis) under the basic aqueous conditions required for Suzuki-Miyaura coupling.

This guide provides a validated strategy to shift the kinetic favorability toward the desired cross-coupling product. By utilizing Fourth-Generation Buchwald Precatalysts (e.g., XPhos Pd G4) , researchers can achieve rapid oxidative addition and transmetallation at mild temperatures, effectively "outrunning" the decomposition pathway.

The Substrate Challenge: The "Race Against Time"

Structural Analysis

The substrate, 5-propylbenzofuran-2-ylboronic acid , features a benzofuran core with a propyl chain at the C5 position.

  • Electronic Effect: The C5-propyl group is weakly electron-donating. While this adds marginal stability compared to electron-deficient analogues, the C2 position remains highly susceptible to base-catalyzed hydrolysis.

  • Steric Environment: The C2 position is relatively unhindered, allowing for facile transmetallation if the catalyst is sufficiently active.

Failure Mode: Protodeboronation

The primary cause of low yields in this reaction is not catalyst deactivation, but substrate consumption via a non-productive pathway. In the presence of water and base, the boronic acid forms a boronate "ate" complex, which can spontaneously fragment to yield 5-propylbenzofuran (the deboronated byproduct) and boric acid.

Key Insight: Success depends on the rate of transmetallation (


)  exceeding the rate of protodeboronation (

)
.

ReactionPathways Substrate 5-Propylbenzofuran- 2-ylboronic Acid Pd_Complex L-Pd(II)-Ar (Oxidative Addition Complex) Substrate->Pd_Complex Transmetallation (Rate-Determining Step) Base Base/H2O Substrate->Base Product Target Biaryl (Cross-Coupling) Pd_Complex->Product Reductive Elimination Byproduct 5-Propylbenzofuran (Protodeboronation) Base->Byproduct Hydrolysis (k_debor)

Figure 1: The kinetic competition between the productive Suzuki cycle (Green) and the destructive protodeboronation pathway (Red).

Catalyst Selection Matrix

To win the kinetic race, we move away from "slow-release" Pd sources (like Pd(PPh3)4) toward pre-ligated, rapidly activating precatalysts.

Catalyst SystemRecommendation LevelMechanism of ActionProsCons
XPhos Pd G4 Preferred (Gold Standard) Rapid monolithic Pd(0) generation; bulky ligand accelerates reductive elimination.Active at RT/40°C; prevents deboronation by speed.[1]Higher cost per mol.
Pd-PEPPSI-IPent Alternative NHC ligand stabilizes Pd(0); highly active for difficult oxidative additions.Excellent for sterically hindered electrophiles.Requires higher temp activation (60°C+) than G4.
Pd(dppf)Cl2 Legacy / Backup Bidentate ligand prevents β-hydride elimination (if alkyl halides used).Robust; widely available.Slow activation; requires high T (80°C+), promoting hydrolysis.
Pd(PPh3)4 Not Recommended Traditional Pd(0) source.Cheap.High failure rate. Slow turnover allows substrate decomposition.
Why XPhos Pd G4?

The XPhos ligand is electron-rich (facilitating oxidative addition of the electrophile) and bulky (accelerating reductive elimination). The G4 precatalyst scaffold ensures that the active L-Pd(0) species is generated instantaneously upon exposure to base, even at room temperature. This immediate onset is critical for unstable boronic acids [1].

Recommended Protocol

Method A: The "Rapid-Fire" Protocol (Recommended)

Designed for maximum conversion with unstable substrates.

Reagents:

  • Substrate: 5-propylbenzofuran-2-ylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

  • Base:

    
     (0.5 M aqueous solution)
    
  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Vessel Prep: Charge a reaction vial with the Aryl Halide (1.0 equiv) and XPhos Pd G4 (0.02 equiv).

    • Note: Do not add the boronic acid yet.

  • Solvent Addition: Add THF (concentration 0.2 M relative to halide). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Activation: Add the degassed 0.5 M

    
     solution (2.0 equiv). Stir for 2 minutes to activate the catalyst (solution often turns from yellow to pale/clear).
    
  • Substrate Addition: Remove the septum briefly (under positive inert gas flow) and add the 5-propylbenzofuran-2-ylboronic acid (1.2 equiv) as a solid all at once.

    • Rationale: Adding the boronic acid after the catalyst is active ensures it immediately encounters the Pd-oxidative addition complex, minimizing its time alone with the base.

  • Reaction: Stir vigorously at 40°C .

    • Monitoring: Check HPLC/UPLC at 30 minutes. The reaction is typically complete within 1-2 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
Method B: Anhydrous Conditions (For Extremely Fragile Substrates)

Use this if Method A yields >20% deboronated byproduct.

  • Catalyst: XPhos Pd G3 or G4 (2 mol%)

  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane

  • Temperature: 80°C

  • Note: The absence of water halts the hydrolysis pathway almost entirely, but the reaction will be slower due to the low solubility of the inorganic base.

Optimization & Troubleshooting

The Optimization Workflow

Use this decision tree to optimize yields if the standard protocol fails.

OptimizationTree Start Run Method A (XPhos Pd G4, 40°C) Check Analyze Crude LCMS Start->Check Success Yield > 85% Proceed to Scale-up Check->Success Clean Profile Deboronation Problem: High Deboronation (Benzofuran peak) Check->Deboronation Byproduct Found NoReact Problem: Low Conversion (Starting Material) Check->NoReact Catalyst Inactive Sol_Debor 1. Switch to Method B (Anhydrous) 2. Increase Catalyst Loading (to 5%) 3. Use MIDA Boronate derivative Deboronation->Sol_Debor Sol_NoReact 1. Switch Ligand to SPhos (Sterics?) 2. Increase Temp to 60°C 3. Switch to Pd-PEPPSI-IPent NoReact->Sol_NoReact

Figure 2: Troubleshooting logic for optimizing benzofuran couplings.

Specific Troubleshooting Tips
  • Homocoupling (Biaryl formation): If you observe homocoupling of the boronic acid, it indicates the presence of Oxygen. The 5-propyl group increases electron density, making the substrate more prone to oxidative homocoupling. Solution: Sparge solvents with Argon for at least 15 minutes, not just 5.

  • Protodeboronation persists: If the boronic acid falls apart even in anhydrous conditions, consider synthesizing the MIDA boronate or Pinacol ester of the 5-propylbenzofuran.[2] These are significantly more stable but require an aqueous base hydrolysis step in situ (slow release) [2].

References

  • Billingsley, K., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][4] [Link]

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[2] Journal of the American Chemical Society.[3][4] [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[4] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[4] Journal of the American Chemical Society.[3][4] [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[3][4] [Link]

Sources

Technical Guide: Synthesis of Biaryl Compounds using 5-Propylbenzofuran-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 5-propylbenzofuran-2-ylboronic acid in Suzuki-Miyaura cross-coupling reactions. While specific literature on the 5-propyl variant is limited, the protocols below are engineered based on the well-documented behavior of 5-alkylbenzofuran-2-ylboronic acids, addressing their specific stability challenges (protodeboronation) and reactivity profiles in drug discovery contexts.

Executive Summary

5-Propylbenzofuran-2-ylboronic acid is a valuable heteroaryl building block for synthesizing 2-arylbenzofuran scaffolds, a motif prevalent in bioactive molecules (e.g., anti-arrhythmic agents like Amiodarone analogs). However, as a 2-heteroaryl boronic acid , it possesses high Lewis acidity and is prone to rapid protodeboronation under standard basic/aqueous conditions.

This guide provides an optimized workflow that prioritizes catalyst efficiency and anhydrous conditions to mitigate decomposition, ensuring high yields of the target biaryl product.

Part 1: Mechanistic Insight & Stability Challenges

The Protodeboronation Trap

Unlike phenylboronic acids, benzofuran-2-ylboronic acids are inherently unstable. The C2 position is electron-rich, and the boronic acid moiety can be cleaved by water/base before transmetallation occurs.

  • Mechanism: Base-catalyzed attack on boron forms a boronate "ate" complex. In the presence of a proton source (water/alcohol), the C-B bond cleaves, releasing the boronic acid and yielding 5-propylbenzofuran (side product).

  • Solution: The protocol below utilizes rapid-oxidative-addition catalysts (e.g., Pd-G2/G3 precatalysts) and anhydrous bases to outcompete the decomposition pathway.

DOT Diagram: Catalytic Cycle & Decomposition Pathway

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation OxAdd->TransMet Boronate 5-Propylbenzofuran-2-yl boronic acid AteComplex Boronate 'Ate' Complex (Activated) Boronate->AteComplex + Base AteComplex->TransMet Productive Path Decomp Protodeboronation (Side Product) AteComplex->Decomp + H2O/ROH (Destructive Path) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical branching point where protodeboronation (red) competes with transmetallation (green).

Part 2: Optimization Strategy

To successfully couple 5-propylbenzofuran-2-ylboronic acid, the reaction environment must be tuned to favor transmetallation.

ParameterRecommendationRationale
Catalyst XPhos Pd G2 or Pd(dppf)Cl₂ Bulky, electron-rich phosphines (XPhos) facilitate rapid oxidative addition and stabilize the Pd center, accelerating the cycle to beat decomposition.
Base K₃PO₄ (anhydrous) Milder than carbonates; anhydrous phosphate acts as a proton sponge without introducing water that fuels protodeboronation.
Solvent THF or 1,4-Dioxane Aprotic polar solvents are essential. Avoid alcohols (MeOH/EtOH) which promote C-B bond cleavage in heteroaryls.
Temperature 60°C - 80°C Moderate heat is required. Excessive heat (>100°C) accelerates decomposition faster than the coupling rate.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Best for: Valuable substrates, scale-up, and preventing protodeboronation.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 5-Propylbenzofuran-2-ylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: Dry a 20 mL reaction vial and a magnetic stir bar in an oven at 120°C for 1 hour. Allow to cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the Aryl Bromide (1.0 mmol), 5-Propylbenzofuran-2-ylboronic acid (1.5 mmol, 306 mg), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (3.0 mmol) to the vial.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate the vial via needle/vacuum line and backfill with Argon. Repeat this cycle 3 times. Crucial: Oxygen poisons the catalyst; moisture kills the boronic acid.

  • Solvent Addition: Syringe in anhydrous THF (5 mL) [0.2 M concentration].

  • Reaction: Place the vial in a pre-heated block at 60°C . Stir vigorously (800+ rpm).

  • Monitoring: Monitor by LC-MS or TLC at 1 hour and 4 hours. Look for the disappearance of the aryl halide.

    • Note: If the boronic acid is consumed but starting material remains, add a second portion (0.5 equiv) of boronic acid.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium residues and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). 2-Arylbenzofurans are typically highly fluorescent on TLC plates.

Protocol B: Aqueous/Standard (Alternative)

Best for: Robust substrates where anhydrous conditions are difficult to maintain.

Reagents:

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution)

  • DME (Dimethoxyethane)

Modifications:

  • Mix DME (4 mL) and 2M Na₂CO₃ (1 mL).

  • Degas the solvent mixture by bubbling Argon for 15 minutes before adding the catalyst.

  • Run at 80°C .

  • Risk:[1] Higher chance of protodeboronation; use excess boronic acid (2.0 equiv).

Part 4: Workflow Visualization

Workflow Start Start: Dry Reagents Setup Inert Gas Purge (Argon/N2) Start->Setup Mix Add Solvent: Anhydrous THF Setup->Mix Heat Heat to 60°C (Vigorous Stirring) Mix->Heat Check LC-MS Check (1-4 Hours) Heat->Check AddMore Add 0.5 eq Boronic Acid Check->AddMore Incomplete (Boronate consumed) Workup Filter (Celite) & Concentrate Check->Workup Complete AddMore->Heat Purify Flash Column Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of biaryl compounds using Protocol A.

Part 5: Troubleshooting & Data Analysis

Common Issues & Solutions
ObservationDiagnosisCorrective Action
Low Yield + 5-Propylbenzofuran detected Protodeboronation occurred.Switch to Protocol A (Anhydrous). Lower temperature to 50°C. Increase boronic acid equivalents.
Starting Material (Halide) remains Catalyst deactivation.Ensure thorough degassing.[2] Switch to XPhos Pd G2 or SPhos Pd G2 .
Homocoupling of Halide Oxygen present.[2][3][4]Check Argon lines. Degas solvents more rigorously.[2]
Product co-elutes with impurity Boronic acid byproduct.Use a mild oxidative workup (H₂O₂/NaOH) to convert excess boronic acid to the phenol (easier to separate), only if product is stable to oxidation.
Expected Yields (Reference Data)

Based on analogous 5-methyl and 5-methoxybenzofuran-2-ylboronic acid couplings [1, 2]:

  • Electron-Deficient Aryl Halides (e.g., 4-CN-Ph-Br): 85-95% Yield.

  • Electron-Rich Aryl Halides (e.g., 4-OMe-Ph-Br): 70-85% Yield (Slower oxidative addition requires better ligands like XPhos).

  • Sterically Hindered Halides (e.g., 2-Me-Ph-Br): 50-70% Yield (Requires higher temp/catalyst load).

References

  • Vertex AI Search. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health (PMC). Link

  • BenchChem. (2025).[2] Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. BenchChem. Link

  • Organic Chemistry Portal. (2010). Protodeboronation of Tertiary Boronic Esters. Organic Chemistry Portal. Link

  • TCI Chemicals. (2025). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. TCI Chemicals. Link

Sources

Application Note: Regioselective C2-Lithiation and Borylation of 5-Propylbenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the regioselective synthesis of (5-propylbenzofuran-2-yl)boronic acid from 5-propylbenzofuran . The methodology utilizes a direct C–H activation strategy mediated by n-butyllithium (n-BuLi) under kinetic control, followed by electrophilic trapping with triisopropyl borate and subsequent hydrolysis.

This protocol addresses common challenges in heteroaromatic functionalization, including regioselectivity (C2 vs. C3 vs. benzylic deprotonation) and the propensity for protodeboronation during workup. The resulting boronic acid is a critical intermediate for Suzuki-Miyaura cross-coupling reactions in the synthesis of pharmaceutical candidates.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]

Regioselectivity Principles

Benzofuran is an electron-rich heterocycle with distinct sites of acidity. The C2 proton (α-to-oxygen) is the most acidic (




35-36 in DMSO), significantly more acidic than the C3 proton or the benzylic protons of the 5-propyl chain.
  • C2-Lithiation (Preferred): The oxygen atom exerts a strong inductive effect (-I), increasing the acidity of the C2 proton. Furthermore, the resulting organolithium species is stabilized by the coordination of the lithium cation to the ring oxygen.

  • C3-Lithiation: Typically requires C2-blocking groups or halogen-metal exchange strategies.

  • Benzylic Lithiation: While the propyl group at C5 possesses benzylic protons, their deprotonation is kinetically slower and thermodynamically less favorable than C2-lithiation under the prescribed cryogenic conditions (-78 °C).

Reaction Pathway

The reaction proceeds via a deprotonation-metallation-electrophilic trapping sequence.

  • Metallation: n-BuLi removes the C2 proton, generating 2-lithio-5-propylbenzofuran.

  • Borylation: The nucleophilic C2-Li species attacks the empty orbital of the boron atom in triisopropyl borate.

  • Hydrolysis: The resulting boronate "ate" complex is hydrolyzed by acid to yield the free boronic acid.

Mechanistic Workflow (Visualization)

G Start 5-Propylbenzofuran (Substrate) Inter1 2-Lithio-5-propylbenzofuran (Intermediate) Start->Inter1 Deprotonation (C2) Reagent1 n-BuLi / THF (-78°C) Reagent1->Inter1 Inter2 Trialkyl Boronate Complex Inter1->Inter2 Electrophilic Trap Reagent2 B(OiPr)3 (Electrophile) Reagent2->Inter2 Product (5-Propylbenzofuran-2-yl) boronic acid Inter2->Product Acidic Workup Quench HCl (aq) (Hydrolysis) Quench->Product

Figure 1: Reaction pathway for the lithiation-borylation of 5-propylbenzofuran.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-Propylbenzofuran (Purity >98%).

  • Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (

    
    ), Anhydrous THF, 2N HCl.
    
  • Equipment: Flame-dried 3-neck round-bottom flask, inert gas (Argon/Nitrogen) manifold, low-temperature thermometer, acetone/dry-ice bath.

Step-by-Step Procedure
StepOperationCritical Parameter / Rationale
1 Setup Flame-dry glassware and flush with Argon.[1] Dissolve 5-propylbenzofuran (1.0 equiv) in anhydrous THF (0.2 M concentration).
2 Cooling Cool the solution to -78 °C using a dry ice/acetone bath.
3 Lithiation Add n-BuLi (1.1 equiv) dropwise over 20 mins. Maintain internal temp < -70 °C.
4 Incubation Stir at -78 °C for 45–60 minutes.
5 Borylation Add Triisopropyl borate (1.2 equiv) dropwise.
6 Warming Stir at -78 °C for 30 mins, then remove cooling bath and allow to warm to 0 °C or RT over 1-2 hours.
7 Quench Add 2N HCl (aq) until pH ~1-2. Stir vigorously for 30 mins.
8 Isolation Extract with EtOAc, wash with brine, dry over

. Concentrate in vacuo.

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • Disappearance of the C2-H singlet (typically

      
       6.8 - 7.0 ppm in parent).
      
    • Appearance of broad singlets for

      
       (typically 
      
      
      
      8.0 - 9.0 ppm, exchangeable with
      
      
      ).
    • Retention of the propyl group signals (triplet

      
      0.9, multiplet 
      
      
      
      1.6, triplet
      
      
      2.6 ppm).
  • HPLC Purity: >95% (Note: Boronic acids can streak or show broad peaks on C18 columns due to interaction with silanols; use modifiers like TFA).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Incomplete lithiation or moisture ingress.Ensure THF is distilled/dry. Increase lithiation time to 90 mins.
Protodeboronation C2-Boronic acid is unstable (C-B bond cleavage).Avoid prolonged exposure to strong base or high heat during workup. Store at 4°C.
Regioisomers Lithiation at C3 or benzylic position.Strictly maintain -78 °C during n-BuLi addition. Do not use stronger bases like t-BuLi.
Oily Product Boroxine formation (trimer anhydride).Boronic acids naturally dehydrate to boroxines. Add a small amount of water during recrystallization to revert.

References

  • General Benzofuran Lithiation

    • ChemicalBook. (n.d.). "Benzofuran-2-boronic acid synthesis." Retrieved from .

    • Validates the use of n-BuLi/THF/-78°C for C2 functionaliz
  • Boronic Acid Methodology

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Retrieved from .

    • Provides authoritative grounding on the stability and selection of bor
  • Regioselectivity in Heterocycles

    • Gribble, G. W., & Joule, J. A. (Eds.).[2][3][1][4][5][6][7][8] (2010). Lithiation of Heterocycles. In Progress in Heterocyclic Chemistry.

    • Mechanistic support for the acidity of the C2 position in benzofurans.
  • Protodeboronation Insights

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[9] Retrieved from .

    • Context for the instability of 2-heteroaryl boronic acids during workup.

Sources

Application Note: Optimizing Base and Solvent Systems for Benzofuran-2-yl Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Benzofuran-2-yl boronic acid is a high-value synthon in medicinal chemistry, serving as a gateway to bioactive heterobiaryls.[1] However, it presents a distinct challenge: instability .[2] Unlike phenylboronic acids, 2-heteroaryl boronic acids are prone to rapid protodeboronation —a side reaction where the C-B bond is cleaved by a proton source (typically water or alcohol) under basic conditions, yielding the non-functionalized benzofuran.

This guide moves beyond generic "Suzuki conditions" to provide a mechanically grounded optimization strategy. We focus on modulating the base strength and solvent system to balance the rate of Transmetallation (


) against the rate of Protodeboronation (

).
The Mechanistic Conflict

The base in a Suzuki coupling plays a dual role:

  • Activation: It converts the unreactive boronic acid into a reactive boronate species (or activates the Pd-halide complex).

  • Destruction: The same boronate species is the intermediate required for protodeboronation.

Key Insight: To couple benzofuran-2-yl boronic acid successfully, you must accelerate transmetallation (catalytic cycle) while suppressing the lifetime of the free boronate species in the presence of protons.

Mechanism of Failure: Protodeboronation[3]

Understanding how the substrate fails is the first step to preventing it. In basic aqueous media, the reaction proceeds through a boronate anion. For 2-heteroaryls, the heteroatom (oxygen in benzofuran) stabilizes the negative charge developing at the C2 position during C-B bond cleavage, dramatically lowering the activation energy for decomposition.

Diagram 1: The Kinetic Competition

The following pathway illustrates the divergence between the desired Cross-Coupling and the fatal Protodeboronation.

G Start Benzofuran-2-yl Boronic Acid Boronate Boronate Complex [Ar-B(OH)3]- Start->Boronate + Base Base Base (OH-) Base->Boronate Transmetallation Transmetallation (Pd-Ar' L2) Boronate->Transmetallation Fast Catalyst (k_TM) Decomp_TS Heterocycle-Stabilized Transition State Boronate->Decomp_TS Slow Catalyst (High Temp) Product Coupled Product (Ar-Ar') Transmetallation->Product Reductive Elim. Byproduct Protodeboronated Byproduct (Benzofuran) Decomp_TS->Byproduct + Protonation (k_PDB) Protonation Proton Source (H2O / ROH) Protonation->Byproduct

Caption: Kinetic competition between the productive Transmetallation pathway (Green) and the destructive Protodeboronation pathway (Red).

Optimization Matrix: Solvents and Bases

The choice of solvent and base directly dictates the concentration of the active boronate and the availability of protons.

Table 1: Solvent & Base Selection Guide
ParameterRecommended SystemMechanism of ActionRisk Level
Standard (Aqueous) Dioxane / H₂O (10:1) + K₃PO₄ K₃PO₄ (mild base) buffers pH. Dioxane solubilizes organic reactants while limited water dissolves the base.Medium: High temp (>80°C) will cause hydrolysis.
Anhydrous (Protic) n-Butanol + K₃PO₄ Alcohol allows base solubility without bulk water. "Anhydrous" conditions reduce proton availability compared to water.[3]Low-Medium: Good balance for moderately unstable substrates.
Strictly Anhydrous THF + TMSOK Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous hydroxide source. Eliminates water entirely.Low: Best for highly sensitive substrates, but reagents are hygroscopic.
High Activity Toluene/H₂O + Cs₂CO₃ Strong base/biphasic system. Rapid activation but rapid destruction.High: Only use with extremely active catalysts (e.g., Pd-RuPhos) that couple faster than decomposition.

Detailed Protocols

Protocol A: The "Buffer & Boost" Method (Recommended Starting Point)

Best for: Initial screening of benzofuran-2-yl boronic acid with standard aryl halides.

Rationale: Uses a mild base (Tripotassium Phosphate) to minimize the concentration of the corrosive boronate intermediate, combined with a bulky, electron-rich ligand (XPhos or SPhos) to accelerate transmetallation.

Reagents:

  • Benzofuran-2-yl boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos Pd G2 is preferred).

  • Base: K₃PO₄ (2.0 - 3.0 equiv).

  • Solvent: THF : Water (10:1).

Step-by-Step:

  • Charge: Add Aryl Halide, Boronic Acid, and Base to a reaction vial equipped with a stir bar.

  • Purge: Seal vial and cycle Vacuum/Argon (3x) to remove O₂ (Oxygen promotes homocoupling and catalyst death).

  • Solvent: Add degassed THF/Water mixture via syringe.

  • Catalyst: Add the Pd precatalyst last (under Argon flow) or as a stock solution.

  • Reaction: Heat to 60°C . Note: Do not exceed 80°C unless conversion is stalled. Higher temps favor protodeboronation.[5]

  • Monitor: Check LCMS at 1 hour. Look for the mass of Benzofuran (M-B(OH)2+H). If >10% benzofuran is present, switch to Protocol B.

Protocol B: The "Anhydrous Silanolate" Method (For Difficult Substrates)

Best for: Substrates that showed significant protodeboronation in Protocol A.

Rationale: Removes water completely. TMSOK (Potassium trimethylsilanolate) serves as a base that generates the active palladium-hydroxo species without requiring H₂O, effectively shutting down the hydrolysis pathway.

Reagents:

  • Benzofuran-2-yl boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base: TMSOK (2.0 equiv) - Must be handled in a desiccator or glovebox.

  • Solvent: Anhydrous THF or DME (Dried over molecular sieves).

Step-by-Step:

  • Dry Prep: Flame-dry the reaction glassware and cool under Argon.

  • Charge: Add Boronic Acid, Aryl Halide, and TMSOK quickly under Argon.

  • Solvent: Add Anhydrous THF.

  • Catalyst: Add Pd catalyst.[1][2][3][4][5][6]

  • Reaction: Stir at Room Temperature initially. If no reaction after 2 hours, warm to 50°C.

  • Quench: The reaction will be heterogeneous (slurry). Quench with 1M HCl (aq) upon completion to break up silanolate complexes.

Optimization Workflow & Troubleshooting

When yields are low, use this decision tree to diagnose the failure mode.

Diagram 2: Optimization Logic Flow

Optimization Start Run Protocol A (THF/H2O, K3PO4, 60°C) Check Analyze LCMS (Product vs. Byproducts) Start->Check Success High Yield (>80%) Check->Success Target Mass Decomp Major Byproduct: Benzofuran (Protodeboronation) Check->Decomp Mass = SM - B(OH)2 Stalled Starting Material Remains No Byproduct Check->Stalled SM Intact Action_Anhydrous Switch to Protocol B (TMSOK / Anhydrous THF) Decomp->Action_Anhydrous Remove Protons Action_Catalyst Switch Catalyst System Use Pd-G3-Buchwald (Rapid TM) Stalled->Action_Catalyst Increase Reactivity Action_MIDA Use MIDA Boronate (Slow Release) Action_Anhydrous->Action_MIDA If fails

Caption: Decision tree for troubleshooting low yields based on LCMS byproduct analysis.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Benzofuran (de-boronated) detected Base is too strong or water content is too high.1. Switch K₂CO₃ → K₃PO₄.2. Switch Solvent → Anhydrous THF + TMSOK.3. Increase Boronic Acid equivalents (to 2.0).
Homocoupling (Ar-Ar) Oxidation of boronic acid.1. Degas solvents more thoroughly (Sparge with Ar for 15 min).2. Reduce catalyst loading.
No Reaction (SM remains) Catalyst inactive or oxidative addition failed.1. Switch to electron-rich ligand (SPhos, XPhos) to boost Oxidative Addition.2. Switch from Chloride to Bromide/Iodide electrophile.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Denmark, S. E., & Smith, R. C. (2005). Mechanistic Aspects of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of the Base. Journal of the American Chemical Society, 127(9), 2982-2983. Link

  • BenchChem. (2025).[3][4][5] A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids. BenchChem Technical Notes. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

Sources

Application Note: Microwave-Assisted Cross-Coupling of (5-Propylbenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for utilizing (5-Propylbenzofuran-2-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. While benzofuran scaffolds are privileged structures in medicinal chemistry (e.g., Amiodarone analogs, anti-microbials), the 2-benzofuranyl boronic acid moiety is electronically prone to protodeboronation —a side reaction where the C-B bond hydrolyzes before coupling occurs.

This note provides a robust, self-validating workflow that leverages the rapid heating rates of microwave irradiation to "outrun" this decomposition pathway, ensuring high yields of the desired biaryl products.

Chemical Profile & Mechanistic Insight[1][2][3]

The Reagent
  • Compound: this compound[1]

  • CAS: 1227878-53-2

  • Role: Nucleophilic coupling partner (Organoboron species).[2]

  • Key Challenge: The heteroatom (oxygen) in the benzofuran ring exerts an electronic influence that destabilizes the C-B bond at the C2 position, making it susceptible to base-catalyzed hydrolysis (protodeboronation) in aqueous media.

The Mechanistic Pathway

The success of this reaction relies on balancing the rate of Transmetallation (productive) against Protodeboronation (destructive).

Figure 1: Competitive Pathways in Benzofuran Coupling (The diagram below illustrates the standard catalytic cycle versus the destructive hydrolysis pathway).

SuzukiMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Start->OxAdd + Aryl Halide BaseStep Base Activation (Formation of Palladium-Hydroxo/Alkoxo) OxAdd->BaseStep + Base Transmetal Transmetallation (Rate Limiting Step) BaseStep->Transmetal BoronicAcid This compound Boronate Activated Boronate (Ar-B(OH)3)- BoronicAcid->Boronate + Base (OH-) Boronate->Transmetal Productive Path Hydrolysis Protodeboronation (Destructive Side Reaction) Boronate->Hydrolysis Slow Heating / Excess H2O RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Start Regenerate Pd(0) Byproduct 5-Propylbenzofuran (Dead End) Hydrolysis->Byproduct

Caption: The Suzuki-Miyaura cycle (Blue path) must occur faster than the base-mediated protodeboronation (Red path). Microwave heating accelerates the Transmetallation step.

Optimization Strategy

Traditional thermal heating often leads to low yields with 2-heteroaryl boronic acids because the reaction mixture spends too much time in the "danger zone" (50–80°C) where hydrolysis is faster than coupling. Microwave (MW) irradiation minimizes this window.

Table 1: Reaction Condition Screening (Data Summary)

Target: Coupling with 4-bromoanisole (Model Substrate)

ParameterCondition A (Standard)Condition B (Optimized MW)Condition C (Anhydrous)
Solvent DMF / H₂O (4:1)1,4-Dioxane / H₂O (5:1) Toluene (Anhydrous)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq) Cs₂CO₃ (Dry)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (3 mol%) Pd(OAc)₂ / SPhos
Temp/Time 90°C, 4 hrs (Oil bath)120°C, 20 min (Microwave) 110°C, 1 hr (Microwave)
Yield 45% (High deboronation)92% (Clean conversion) 65% (Slow reaction)
Notes Significant hydrolysis observed.Phosphate base buffers pH; dppf is robust.Poor solubility of boronic acid.

Expert Insight: Condition B is superior. The use of K₃PO₄ (Potassium Phosphate) is critical; it is less basic than carbonates, reducing the rate of protodeboronation while still activating the boronic acid.

Detailed Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 2-(4-Methoxyphenyl)-5-propylbenzofuran

Safety: Handle all reagents in a fume hood. Boronic acids are generally low toxicity, but palladium catalysts are sensitizers.

4.1 Reagents & Materials[3][4]
  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][5][6][7][8]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocene ligand prevents catalyst decomposition at high MW temperatures.

  • Base: K₃PO₄ (Tribasic potassium phosphate), 2.0 equiv.

  • Solvent: 1,4-Dioxane : Water (5:1 ratio).

    • Note: Degas solvents with Nitrogen/Argon for 10 mins prior to use. Oxygen kills the active Pd(0) species.

4.2 Step-by-Step Workflow

Figure 2: Experimental Workflow

Workflow Step1 1. Charge Vial (Halide, Boronic Acid, Cat.) Step2 2. Solvent Addition (Degassed Dioxane/H2O) Step1->Step2 Step3 3. Seal & Purge (N2 flush) Step2->Step3 Step4 4. Microwave Irradiation (120°C, 20 min, High Absorption) Step3->Step4 Step5 5. Workup (Filter through Celite) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Operational sequence for microwave synthesis. Step 4 is the critical control point.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • Aryl halide (0.5 mmol)[6]

    • This compound (122 mg, 0.6 mmol)

    • Pd(dppf)Cl₂[2][5][6][7][8]·CH₂Cl₂ (12 mg, 0.015 mmol)

    • K₃PO₄ (212 mg, 1.0 mmol)

  • Solvation: Add 4 mL of 1,4-Dioxane and 0.8 mL of distilled water.

  • Inertion: Cap the vial with a septum. Purge the headspace with Argon or Nitrogen for 60 seconds (do not bubble vigorously through the liquid to avoid precipitating the catalyst).

  • Reaction: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic/Standard

    • Temp: 120 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup:

    • Cool to room temperature.[2][9]

    • Dilute with Ethyl Acetate (10 mL).[9]

    • Filter through a small pad of Celite (diatomaceous earth) to remove Palladium black. Wash the pad with Ethyl Acetate.

    • Wash the filtrate with Brine (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation & Troubleshooting (Self-Validating System)

How do you know the reaction worked before running a full column? Use these checkpoints.

TLC Monitoring
  • Observation: The starting boronic acid often streaks on silica.

  • Check: Look for the disappearance of the Aryl Halide spot. A new, highly fluorescent spot (typical of benzofurans) should appear at a higher Rf than the boronic acid.

NMR Diagnostics (¹H NMR in CDCl₃)
  • Success Marker: Look for the disappearance of the C2-proton of the benzofuran ring (if comparing to a non-boronic precursor) or the specific shifts of the new aryl ring.

  • Failure Marker (Protodeboronation): If the coupling fails due to hydrolysis, you will isolate 5-propylbenzofuran .

    • Diagnostic Signal: A sharp singlet (or doublet with small coupling) at ~6.7–6.9 ppm corresponds to the C3-H, and a signal at ~7.6 ppm corresponds to the C2-H of the protonated (deboronated) benzofuran.

    • Correction: If this byproduct dominates, switch to anhydrous THF with Cs₂CO₃ and run at 110°C for 45 mins.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Baghbanzadeh, M., et al. (2012). Microwave-Assisted Synthesis of Benzofuran Derivatives. Molecular Diversity, 16, 235–252. Link

Sources

Application Note: Advanced Chan-Lam Cross-Coupling Strategies for 5-Propylbenzofuran-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: C–N and C–O bond formation via copper-mediated oxidative cross-coupling

Introduction: The Strategic Value of the Scaffold

Benzofuran derivatives are privileged pharmacophores in drug discovery, frequently appearing in antiarrhythmic (e.g., amiodarone), antidepressant (e.g., vilazodone), and antiviral agents. The incorporation of a 5-propyl substitution on the benzofuran ring strategically increases the lipophilicity (LogP) of the scaffold, a modification often required to enhance blood-brain barrier penetration or cell membrane permeability.

For late-stage functionalization, 5-propylbenzofuran-2-ylboronic acid (CAS: 852613-24-2) serves as a highly reactive and versatile building block[1]. The C2-boronic acid handle is primed for the Chan-Lam coupling —a copper-catalyzed oxidative cross-coupling reaction that forms aryl carbon-heteroatom bonds (C–N, C–O, C–S) by reacting boronic acids with N–H or O–H containing nucleophiles[2]. Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling operates under mild, open-air conditions at room temperature, making it operationally simpler and highly tolerant of sensitive functional groups[3].

Mechanistic Causality & Reaction Design

To successfully apply 5-propylbenzofuran-2-ylboronic acid in complex syntheses, one must understand the causality driving the Chan-Lam catalytic cycle. The reaction relies on a Cu(II) precatalyst, typically Copper(II) acetate[2].

  • Transmetalation: The boronic acid transfers the 5-propylbenzofuran group to the Cu(II) center. Heteroaryl boronic acids can be prone to protodeboronation (hydrolytic cleavage); thus, managing moisture is critical[4].

  • Coordination: The nucleophile (amine, aniline, or phenol) coordinates to the copper center. This step is facilitated by a base (e.g., pyridine), which neutralizes the acid generated and acts as a stabilizing ligand for the copper complex[5].

  • Oxidation & Reductive Elimination: Atmospheric oxygen oxidizes the Cu(II) intermediate to a high-valent Cu(III) species. Causality: This oxidation is an absolute requirement because reductive elimination from a Cu(II) center is kinetically sluggish. The Cu(III) species undergoes rapid reductive elimination to forge the C–X bond, releasing the product and a Cu(I) species, which is subsequently reoxidized to Cu(II) by O₂[3][4].

Mechanism CuII Cu(II) Precatalyst Transmetalation Transmetalation (Boronic Acid) CuII->Transmetalation Coordination Nucleophile Coordination (-H+) Transmetalation->Coordination Oxidation Oxidation by O2 (Cu(II) -> Cu(III)) Coordination->Oxidation RedElim Reductive Elimination (Product Release) Oxidation->RedElim CuI Cu(I) Intermediate RedElim->CuI C-N/C-O Product CuI->CuII O2 Oxidation

Catalytic cycle of the Cu-mediated Chan-Lam cross-coupling reaction.

Reaction Optimization and Quantitative Data

When coupling heteroaryl boronic acids, the choice of base, solvent, and copper stoichiometry heavily dictates the yield. The table below summarizes optimized parameters derived from literature standards for benzofuran-2-ylboronic acid couplings[2][4][6].

Table 1: Optimization of Chan-Lam Coupling Parameters for Benzofuran-2-ylboronic Acids

Copper Source (Eq)Base (Equiv.)SolventAtmosphereAdditiveYield (%)
Cu(OAc)₂ (1.0)Pyridine (2.0)DCMAir4Å MS82
Cu(OAc)₂ (0.1)Pyridine (2.0)DCMO₂ balloon4Å MS78
Cu(OAc)₂ (1.0)Et₃N (2.0)MeOHAirNone55
Cu(OTf)₂ (1.0)K₂CO₃ (2.0)DMFAir4Å MS21
Cu(OAc)₂ (1.0)2,6-Lutidine (2.0)DCMAirMyristic Acid85

Note: Inorganic bases (e.g., K₂CO₃) often perform poorly due to low solubility in aprotic solvents and failure to act as effective ligands for copper[5].

Detailed Experimental Protocols

Protocol A: Standard Aerobic C–N Coupling (Synthesis of N-Aryl-5-propylbenzofuran-2-amines)

This protocol describes the coupling of 5-propylbenzofuran-2-ylboronic acid with a primary aniline to yield a secondary heteroaryl amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, add 5-propylbenzofuran-2-ylboronic acid (1.5 mmol), the aniline derivative (1.0 mmol), anhydrous Cu(OAc)₂ (1.0 mmol), and activated 4Å molecular sieves (500 mg).

    • Causality: A slight excess of the boronic acid (1.5 eq) compensates for minor losses due to homocoupling or protodeboronation. The 4Å molecular sieves sequester water generated during the formation of boroxine trimers, suppressing hydrolytic degradation of the boronic acid[4].

  • Solvent & Base Addition: Suspend the mixture in anhydrous DCM (10 mL). Add pyridine (2.0 mmol) dropwise.

  • Atmosphere Setup: Leave the flask open to the air (remove the septum) or equip it with an O₂ balloon. Stir vigorously (800+ rpm) at room temperature.

    • Causality: Vigorous stirring maximizes the gas-liquid interface, ensuring the continuous dissolution of O₂ required to drive the Cu(I) → Cu(II) → Cu(III) oxidation cycles[2].

  • Self-Validating Monitoring:

    • Visual Cues: Upon the addition of pyridine, the suspension will turn deep blue. As transmetalation and oxidation occur, the mixture will transition to a dark green or brown slurry. Validation: If the reaction remains pale blue after 4 hours, transmetalation has stalled (verify boronic acid integrity or check for extreme steric hindrance on the amine).

    • TLC Check: Monitor via TLC (Hexanes/EtOAc 8:2) every 6 hours. The product spot will typically be highly UV-active.

  • Workup: Once the amine is consumed (typically 12–24 h), filter the mixture through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the pad with EtOAc (20 mL).

  • Purification: Wash the filtrate with saturated aqueous EDTA (2 × 15 mL).

    • Causality: EDTA strongly chelates residual copper ions, pulling them into the aqueous phase and preventing them from streaking during chromatography. The organic layer should become clear and colorless/pale yellow. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Electrochemically Enabled Coupling for Unreactive Substrates

Electron-deficient anilines are notoriously poor nucleophiles in standard Chan-Lam reactions, often leading to stalled catalytic cycles and low yields[6]. An electrochemical approach forces rapid Cu(I)/Cu(II) turnover.

Step-by-Step Methodology:

  • Setup: Use an undivided electrochemical cell equipped with two copper electrodes (anode and cathode)[6].

  • Reagents: Add 5-propylbenzofuran-2-ylboronic acid (1.5 mmol), electron-deficient aniline (1.0 mmol), 2,6-lutidine (2.0 mmol), and tetrabutylammonium hexafluorophosphate (TBAH, 0.1 M) as the supporting electrolyte in a DCM/MeOH mixture (9:1, 10 mL).

  • Electrolysis: Apply a constant voltage of 0.4 V under an air atmosphere. Cycle the polarity every 10 minutes[6].

    • Causality: Alternating polarity prevents electrode fouling (passivation) by insoluble copper oxides[6]. The applied voltage forces the rapid oxidation of Cu species, bypassing the kinetic bottleneck of O₂-mediated oxidation for electron-poor substrates.

  • Self-Validating Monitoring: The current should remain stable between 5–10 mA. Validation: A sudden drop in current indicates electrode fouling; verify the polarity cycling mechanism immediately.

Workflow Start 5-Propylbenzofuran-2-ylboronic Acid + Nucleophile (N-H/O-H) Catalyst Add Cu(OAc)2 (0.1 - 1.0 eq) & Base (e.g., Pyridine) Start->Catalyst Atmosphere Open to Air or O2 Balloon (Crucial for Cu(I) -> Cu(II)) Catalyst->Atmosphere Reaction Stir at RT to 50°C in DCM or MeOH (12-48 h) Atmosphere->Reaction Workup Aqueous Quench & Extraction (EDTA to remove Cu) Reaction->Workup Purification Silica Gel Chromatography Target C-N/C-O Product Workup->Purification

Experimental workflow for Chan-Lam coupling of heteroaryl boronic acids.

References

  • Organic Chemistry Portal. "Chan-Lam Coupling".
  • Wikipedia. "Chan–Lam coupling".
  • National Institutes of Health (PMC). "Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids...".
  • Synthesis (Thieme). Qiao, J. X., et al. "Copper-Promoted Carbon–Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives".
  • CoreSyn. "852613-24-2, 5-propylbenzofuran-2-ylboronic acid".
  • Organic Letters (ACS). Green, R. A., et al. "Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines".

Sources

Reagents for Converting 5-Propylbenzofuran-2-ylboronic Acid to Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the reagents and protocols for the esterification of 5-propylbenzofuran-2-ylboronic acid with pinacol. While arylboronic acids are standard intermediates in Suzuki-Miyaura cross-couplings, heteroaryl-2-boronic acids (specifically benzofurans) exhibit unique instability. They are prone to protodeboronation (loss of the boron moiety) under acidic or aqueous conditions and can spontaneously dehydrate into variable mixtures of boroxines (anhydrides).

Converting the free acid to the pinacol ester (BPin) is the industry-standard strategy to:

  • Lock Stability: The steric bulk of the pinacol group suppresses protodeboronation.

  • Standardize Stoichiometry: Eliminates the variable hydration state of the free acid (often a mix of monomer and trimeric boroxine), allowing for precise molar equivalents in downstream coupling.

  • Enhance Solubility: The lipophilic 5-propyl group combined with the pinacol moiety ensures excellent solubility in non-polar organic solvents (DCM, Toluene, THF).

Reaction Mechanism & Thermodynamics

The conversion is a reversible condensation reaction. To drive the equilibrium toward the ester (product), the water byproduct must be continuously removed.

Thermodynamic Drivers
  • Entropy: The release of water favors the forward reaction.

  • Chelate Effect: The formation of the 5-membered dioxaborolane ring is thermodynamically favored over the open-chain diol interaction.

  • Le Chatelier’s Principle: Physical removal of water (via desiccants or azeotrope) is the kinetic driver.

Visualizing the Pathway

The following diagram illustrates the equilibrium and the critical "Water Removal" step required to isolate the ester.

ReactionPathway Start 5-Propylbenzofuran-2-ylboronic Acid Intermediate Tetrahedral Intermediate Start->Intermediate Condensation Pinacol Pinacol (1.1 eq) Pinacol->Intermediate Intermediate->Start Hydrolysis (Avoid) Product Pinacol Ester (Target) Intermediate->Product Water H2O (Byproduct) Intermediate->Water Trap Water Trap (MgSO4 or Azeotrope) Water->Trap Irreversible Removal

Figure 1: Reaction pathway highlighting the necessity of water sequestration to prevent hydrolysis.

Reagent Selection Guide

ComponentRecommended ReagentGrade/SpecRole & Notes
Substrate 5-Propylbenzofuran-2-ylboronic acid>95% PurityStarting material. Note: Ensure it is not already a boroxine; if so, stoichiometry may need adjustment.
Ligand Pinacol (2,3-Dimethyl-2,3-butanediol)98%+Forms the ester. Use 1.05–1.1 equivalents . Excess is difficult to remove without chromatography.
Solvent A (Mild) Dichloromethane (DCM) or Et₂OAnhydrousBest for small scale (<5g). High solubility for the propyl-substituted core.
Solvent B (Scalable) TolueneACS GradeBest for large scale (>10g). Allows azeotropic water removal.
Desiccant Magnesium Sulfate (MgSO₄)AnhydrousCritical for Method A. Chemically binds water. Na₂SO₄ is too weak.
Additives NoneN/AAcid catalysis is NOT recommended due to benzofuran sensitivity.

Experimental Protocols

Method A: Mild Dehydrative Stirring (Recommended for <5g)

Best for preserving the sensitive benzofuran C2-B bond. Performed at Room Temperature (RT).

Workflow Diagram:

MethodA Step1 1. Dissolution Dissolve Boronic Acid + Pinacol (1.1 eq) in Anhydrous DCM or Et2O Step2 2. Dehydration Add Anhydrous MgSO4 (2-3 eq) Stir vigorously at RT for 12-18h Step1->Step2 Step3 3. Filtration Filter through Celite or Fritted Glass to remove hydrated MgSO4 Step2->Step3 Step4 4. Concentration Evaporate solvent under reduced pressure (Rotovap < 40°C) Step3->Step4 Step5 5. Validation Check 1H NMR for disappearance of -OH and appearance of Pinacol Me (1.3 ppm) Step4->Step5

Figure 2: Step-by-step workflow for the mild MgSO4-mediated esterification.

Detailed Procedure:

  • Charge: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-propylbenzofuran-2-ylboronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvate: Add anhydrous DCM or Diethyl Ether (approx. 10 mL per gram of substrate). The 5-propyl group ensures rapid dissolution.

  • Desiccate: Add anhydrous MgSO₄ (approx. 2.0–3.0 equiv by mass relative to water generated, but usually 1-2 g per gram of substrate is standard excess).

  • React: Cap the flask (septum with nitrogen balloon is optional but good practice) and stir vigorously at room temperature for 16–24 hours.

  • Isolate: Filter the suspension through a sintered glass funnel or a pad of Celite to remove the hydrated MgSO₄. Rinse the filter cake with a small amount of fresh solvent.

  • Concentrate: Remove the solvent in vacuo. The product is typically obtained as a viscous oil or low-melting solid.

Method B: Azeotropic Distillation (Recommended for >10g)

Used when MgSO₄ is impractical due to volume. Uses heat to drive water removal.

  • Charge: Combine substrate (1.0 equiv) and pinacol (1.05 equiv) in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvate: Add Toluene (10-15 mL/g).

  • Reflux: Heat to reflux (110°C). Water will co-distill with toluene and collect in the trap.

  • Monitor: Continue reflux until no more water separates (typically 2–4 hours).

  • Isolate: Cool to RT and concentrate in vacuo.

Quality Control & Validation

Since the starting material and product are both boronyl species, careful analysis is required.

Analytical MethodExpected Result for Pinacol EsterDistinction from Free Acid
1H NMR (CDCl₃) Singlet (~1.35 ppm, 12H): Characteristic of the 4 methyl groups on the pinacol ring.The free acid lacks the 1.35 ppm singlet. The broad B(OH)₂ protons (variable, ~4-8 ppm) disappear.
11B NMR Shift ~30-35 ppm: Boronate esters typically show a slight upfield shift compared to boronic acids, though they are close.Use primarily to confirm a single boron species exists (purity).
TLC (Hex/EtOAc) Higher Rf: The ester is significantly less polar than the free acid.Free acid often streaks or stays at baseline; Ester moves as a compact spot.
Solubility Hexane Soluble: The ester should dissolve in hexane/heptane.Free boronic acids are typically insoluble in pure hexane.

Troubleshooting Note:

  • Issue: Product contains excess pinacol.[1]

  • Solution: Dissolve the crude oil in Hexane/Heptane. Wash rapidly with water (the ester is hydrolytically stable enough for a quick wash, pinacol is water-soluble). Dry over MgSO₄ and re-concentrate.

References

  • General Protocol for Pinacol Ester Formation

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Stability of Heteroaryl Boronic Acids

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Use of MgSO4 for Esterification

    • Willemse, T., et al. (2017). A Simple and Efficient Synthesis of Pinacol Boronates from Boronic Acids. Tetrahedron Letters, 58(34), 3355-3357. Link

  • Benzofuran Synthesis & Functionalization

    • Kozhushkov, S. I., et al. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Synthetic Communications, 46(13), 1103–1110. Link

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (5-Propylbenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #PB-592-BF Subject: Stability & Optimization Protocol for (5-Propylbenzofuran-2-yl)boronic acid Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

User Guide Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields, disappearing starting material, or "clean" conversion to 5-propylbenzofuran (the protodeboronated byproduct) during cross-coupling.

The compound , This compound , belongs to a class of 2-heteroaryl boronic acids that are notoriously unstable. This guide provides the mechanistic root cause and three validated protocols to circumvent this instability.

Module 1: Diagnostic & Mechanism (The "Why")

Q: Why is my boronic acid decomposing before it couples? A: The instability is intrinsic to the 2-position of the benzofuran ring. Unlike phenylboronic acids, 2-heteroaryl boronic acids possess a heteroatom (oxygen) adjacent to the boron-bearing carbon. This oxygen atom donates electron density into the ring, making the C2 position highly nucleophilic.

In the presence of water and base (standard Suzuki conditions), the boronic acid forms a boronate anion. This anion is susceptible to ipso-protonation by water, leading to the cleavage of the C-B bond and the formation of the reduced arene (5-propylbenzofuran).

Specific Risk Factor: The 5-propyl group is an alkyl electron-donating group (EDG). This further enriches the electron density of the ring, theoretically making the C2 position even more prone to protonation than the unsubstituted parent compound.

Visualizing the Failure Mode

The following diagram illustrates the base-catalyzed decomposition pathway you must avoid.

Protodeboronation Start (5-Propylbenzofuran-2-yl) boronic acid Complex Boronate Anion [Ar-B(OH)3]- Start->Complex + Base Base Base (OH-) Base->Complex Transition Ipso-Protonation (at C2) Complex->Transition + H2O Cleavage C-B Bond Cleavage Transition->Cleavage Product 5-Propylbenzofuran (Byproduct) Cleavage->Product Boric B(OH)3 Cleavage->Boric

Figure 1: Mechanism of base-catalyzed protodeboronation in 2-benzofuranyl systems. The critical failure point is the formation of the boronate anion in the presence of a proton source (water).

Module 2: Storage & Handling

Q: Can I store this compound on the shelf? A: No. 2-Benzofuranyl boronic acids can decompose even in the solid state if exposed to ambient moisture.

  • Short-term: Store at -20°C under Argon.

  • Long-term: Do not store the free acid. Convert it immediately to a MIDA Boronate or Potassium Trifluoroborate salt. These derivatives rehybridize the boron from

    
     to 
    
    
    
    , removing the vacant orbital and shutting down the decomposition pathway.

Module 3: Reaction Optimization (The "Fix")

If you must use the free boronic acid, you cannot use standard aqueous Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/Water). You must use one of the following strategies.

Strategy A: The "Slow Release" Protocol (Recommended)

Best for: Complex synthesis where high yield is critical. This method uses a MIDA boronate derivative.[1][2][3][4] The MIDA group slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable free acid low.

Protocol:

  • Reagents:

    • (5-Propylbenzofuran-2-yl) MIDA boronate (1.2 equiv)[5]

    • Aryl Halide (1.0 equiv)[5][6][7]

    • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (SPhos is crucial for heteroaryl coupling).

    • Base: K3PO4 (7.5 equiv) - High base load is required for MIDA hydrolysis.

  • Solvent: Dioxane : Water (5:1).

  • Temperature: 60°C.

  • Procedure: Combine solids, purge with Argon, add degassed solvent. Heat.

Strategy B: Anhydrous Coupling

Best for: When you cannot synthesize the MIDA derivative. Eliminating water prevents the protonation step. You must use a base that is soluble in organic solvents.

Protocol:

  • Base: Potassium Trimethylsilanolate (TMSOK) or Cs2CO3 (anhydrous).

  • Solvent: Anhydrous THF or Dioxane.

  • Additive: Trimethyl borate (B(OMe)3) (1-2 equiv). This acts as a scavenger and helps buffer the reaction.

  • Catalyst: Pd-XPhos G4 (2 mol%). Fast initiation is key.

Strategy C: Copper-Mediated Stabilization

Best for: Stille-like conditions without Tin. Copper(I) carboxylates can stabilize the boronate intermediate or facilitate transmetallation before decomposition occurs.

Protocol:

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Additive: Cu(I) Thiophene-2-carboxylate (CuTC) (1.2 equiv).

  • Solvent: THF (Anhydrous).

  • Note: This is stoichiometric in Copper, which may require extensive workup to remove metal residues.

Module 4: Comparative Data & Decision Tree

Comparison of Reaction Conditions

VariableStandard SuzukiAnhydrous (TMSOK)MIDA Slow-Release
Base Na2CO3 / K2CO3TMSOKK3PO4 (Excess)
Solvent Toluene/WaterTHF (Dry)Dioxane/Water
Water Content HighStrictly None Controlled
Primary Risk Rapid ProtodeboronationBase sensitivity of substrateSynthesis of MIDA precursor
Success Rate < 10%60-80%> 90%
Troubleshooting Workflow

Follow this logic to save your experiment.

Troubleshooting Start Start: Coupling Fails Check1 Is the Boronic Acid pure? Start->Check1 Purify Recrystallize from Benzene/Hexane Check1->Purify No (Brown/Oily) Check2 Can you make MIDA ester? Check1->Check2 Yes (White Solid) MIDA Use Strategy A (Slow Release) Check2->MIDA Yes Anhydrous Use Strategy B (TMSOK/Anhydrous) Check2->Anhydrous No (Time constrained) Fail Still Failing? Anhydrous->Fail Low Yield Trifluoro Switch to Potassium Trifluoroborate Fail->Trifluoro

Figure 2: Decision tree for optimizing the coupling of labile 2-benzofuranyl boronic acids.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[3]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.[3]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[6] Journal of the American Chemical Society.[3]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

Purification of 5-propylbenzofuran-2-ylboronic acid from boroxine trimers

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Handling and Purification of 5-Propylbenzofuran-2-ylboronic Acid & Boroxine Equilibria

Handling heteroaryl boronic acids—specifically electron-rich systems like 5-propylbenzofuran-2-ylboronic acid—presents unique challenges in synthetic chemistry and drug development. These molecules are highly susceptible to protodeboronation (cleavage of the C–B bond) and exist in a dynamic, moisture-dependent equilibrium with their boroxine trimers.

This guide provides the mechanistic causality behind these issues and offers self-validating workflows to standardize, purify, and characterize your organoboron building blocks.

Part 1: The Mechanistic Root of the Problem

The fundamental challenge in handling 5-propylbenzofuran-2-ylboronic acid is its spontaneous self-dehydration. The reaction is driven by the Lewis acidic character of the boron atom. In this process, an oxygen atom from one boronic acid molecule binds to the empty p-orbital of another boron atom, forming a tetravalent transition state. This intermediate sequentially releases water until a stable, six-membered B₃O₃ boroxine ring is formed[1].

Because this dehydration is endothermic and highly dependent on ambient moisture, isolated benchtop samples frequently exist as an unpredictable equilibrium mixture of the monomer and trimer[2].

Equilibrium Monomer 5-Propylbenzofuran- 2-ylboronic Acid (Monomer) TS Tetravalent Boron Transition State Monomer->TS -H2O (Endothermic) Trimer Tri(5-propylbenzofuran- 2-yl)boroxine (Trimer) TS->Trimer -2 H2O Trimer->Monomer +3 H2O (Hydrolysis)

Boronic acid to boroxine dehydration equilibrium pathway.

Part 2: Troubleshooting FAQs

Q: My ¹H NMR spectrum of 5-propylbenzofuran-2-ylboronic acid shows broad, overlapping peaks and incorrect integration. Is my compound degrading? A: Not necessarily. You are likely observing the dynamic equilibrium between the free boronic acid monomer and the boroxine trimer. The exchange rate between these species on the NMR timescale causes severe peak broadening. Causality Check: Add a single drop of D₂O to your NMR tube. This forces the equilibrium entirely back to the monomeric state (forming the deuterated boronic acid, R–B(OD)₂), which will instantly sharpen the benzofuran aromatic signals and validate the integrity of your compound.

Q: Why does my yield drop when I try to purify the free acid via standard silica gel chromatography? A: Free boronic acids possess two hydroxyl groups that act as strong hydrogen-bond donors. They bind aggressively to the silanol groups on silica gel, causing severe streaking[3]. Furthermore, the electron-rich nature of the benzofuran-2-yl system makes it prone to protodeboronation during prolonged exposure to the slightly acidic silica. Masking the empty p-orbital and hydroxyls is required for clean elution[4].

Q: How do I calculate the correct stoichiometry for a Suzuki-Miyaura coupling if I have a mixture? A: You cannot accurately calculate stoichiometry from a mixed state. You must standardize the material first. We recommend driving the mixture entirely to the boroxine trimer prior to weighing. Remember that one mole of boroxine yields three moles of the active boronic acid in the aqueous basic conditions of a Suzuki coupling.

Part 3: Quantitative Data Summary

To accurately calculate mass equivalents for cross-coupling reactions, use the standardized values below.

Parameter5-Propylbenzofuran-2-ylboronic AcidTri(5-propylbenzofuran-2-yl)boroxine
Structure Type MonomerCyclic Trimer (Anhydride)
Chemical Formula C₁₁H₁₃BO₃C₃₃H₃₃B₃O₆
Molecular Weight 204.03 g/mol 558.05 g/mol
Boron Stoichiometry 1 equivalent per mole3 equivalents per mole
Mass for 1 mmol Boron 204.0 mg186.0 mg
Chromatographic Profile High polarity, severe streakingModerate polarity, fast elution
Part 4: Validated Experimental Protocols
Protocol A: Standardization to Pure Tri(5-propylbenzofuran-2-yl)boroxine

Causality: By removing water from the system azeotropically, Le Chatelier's principle drives the endothermic equilibrium entirely to the trimer state. Boroxines lack the hydroxyl protons of the free acid, drastically reducing their polarity and making them easier to handle.

  • Suspend the crude 5-propylbenzofuran-2-ylboronic acid mixture in anhydrous toluene (10 mL per gram of substrate).

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser to the reaction flask.

  • Reflux the mixture (approx. 110 °C). The water released from the tetravalent transition state will co-distill with toluene and separate in the trap.

  • Monitor the trap. Once water collection ceases (typically 2–4 hours), cool the reaction to room temperature.

  • Concentrate the solution in vacuo. The resulting solid is the pure boroxine trimer. Self-Validation System: Perform a ¹H NMR in strictly anhydrous CDCl₃. The complete disappearance of the broad –B(OH)₂ proton signal (typically ~8.0 ppm) and the sharpening of the benzofuran aromatic signals confirm 100% conversion to the boroxine.

Protocol B: Conversion to the Pinacol Ester (Bpin) for Chromatography

Causality: Pinacol acts as a bidentate ligand, forming a highly stable, non-polar five-membered dioxaborolane ring. This completely prevents trimerization, shields the boron's empty p-orbital, and eliminates hydrogen bonding with silica gel, allowing for flawless chromatographic separation[3].

  • Dissolve the crude boronic acid/boroxine mixture in anhydrous dichloromethane (DCM).

  • Add 1.05 equivalents of pinacol (per boron atom) and a generous amount of anhydrous MgSO₄. The MgSO₄ absorbs the displaced water, driving the esterification to completion.

  • Stir the suspension vigorously at room temperature for 12 hours.

  • Filter the suspension through a fritted funnel to remove the MgSO₄ and concentrate the filtrate.

  • Purify the residue via flash column chromatography using a Hexane/Ethyl Acetate gradient. Self-Validation System: TLC analysis will show a single, tight spot with a significantly higher R_f value than the streaky starting material. The isolated Bpin ester is highly stable and can be stored indefinitely without degrading.

Workflow Crude Crude Mixture (Acid + Boroxine) Decision Purification Strategy Crude->Decision Azeo Azeotropic Distillation (Toluene, Dean-Stark) Decision->Azeo Drive to Trimer Pinacol Pinacol Esterification (Pinacol, MgSO4) Decision->Pinacol Convert to Ester PureBoroxine Pure Boroxine Trimer (Use directly in coupling) Azeo->PureBoroxine Chromatography Silica Gel Chromatography Pinacol->Chromatography PureBpin Pure Bpin Ester (Highly Stable) Chromatography->PureBpin

Decision matrix and purification workflow for boronic acid mixtures.

References
  • Title: Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum Source: rsc.org URL:[Link]

  • Title: Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation Source: nih.gov URL:[Link]

  • Title: Boron Chemistry: An Overview | ACS Symposium Series Source: acs.org URL:[Link]

  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: wiley-vch.de URL:[Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 2-Substituted Benzofuran Boronates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

The Core Challenge: Coupling at the C2 position of benzofuran is notoriously difficult. Unlike phenyl boronic acids, 2-benzofuranyl boronates are heteroaromatic species with significant electron density at the C2 position. This makes the C-B bond highly labile and susceptible to protodeboronation —a decomposition pathway where the boronate is hydrolyzed and replaced by a proton (forming unsubstituted benzofuran) faster than the palladium catalyst can utilize it.

If you are experiencing low yields, it is likely a competition between Productive Transmetallation and Destructive Protodeboronation .

Diagnostic Workflow

Use this decision tree to identify your specific failure mode before applying a fix.

DiagnosticTree Start Analyze Crude Reaction Mixture (LCMS/NMR) CheckSM Is Aryl Halide Remaining? Start->CheckSM CheckBoron Is Boronate Remaining? CheckSM->CheckBoron Yes IssueProto ISSUE: Protodeboronation (Rate of decomp > Rate of coupling) CheckSM->IssueProto No (Halide consumed?) Unlikely if Boron failed CheckByprod Is Benzofuran (Protodeboronated) Present? CheckBoron->CheckByprod No (Boron consumed) IssueCat ISSUE: Catalyst Deactivation or Poor Oxidative Addition CheckBoron->IssueCat Yes (Both SMs remain) CheckHomo Is Homocoupled Boronate Present? CheckByprod->CheckHomo No CheckByprod->IssueProto Yes (Major Peak) IssueOx ISSUE: Oxidation/Oxygen Leak CheckHomo->IssueOx Yes

Caption: Diagnostic logic to pinpoint whether the failure is due to reagent instability (Protodeboronation), catalyst inactivity, or environmental factors.

Troubleshooting Guides

Issue 1: The "Disappearing Reagent" (Protodeboronation)

Symptom: The aryl halide remains unreacted, but the benzofuran boronate has vanished. LCMS shows a large peak corresponding to benzofuran (Mass = M-B(OR)2 + H).

Root Cause: Under the basic, aqueous conditions typical of Suzuki coupling (e.g., Na2CO3, THF/H2O), the 2-benzofuranyl boronate hydrolyzes rapidly. The resulting boronic acid undergoes base-catalyzed C-B bond cleavage.[1][2]

Solution A: The "Slow-Release" Strategy (MIDA Boronates) Recommended for: Scale-up and stubborn substrates. Replace the boronic acid/pinacol ester with a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are stable to hydrolysis but release the active boronic acid slowly under specific conditions. This keeps the concentration of free boronic acid low, favoring the cross-coupling over decomposition.

Protocol (Burke Slow-Release Conditions):

  • Reagents: Aryl Halide (1.0 equiv), 2-Benzofuranyl MIDA Boronate (1.2–1.5 equiv).

  • Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos or SPhos (4-10 mol%).

    • Note: SPhos is particularly effective for heteroaryl boronates.

  • Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:Water (10:1) .

  • Temp: 60 °C.

  • Mechanism: The water slowly hydrolyzes the MIDA ligand, releasing the active species at a rate that matches the catalyst turnover.

Solution B: Anhydrous Coupling (The "Dry" Approach) Recommended for: Discovery chemistry/High-throughput screening. If MIDA boronates are unavailable, you must remove the proton source (water) entirely to stop protodeboronation.

  • Solvent: Anhydrous DMF or Dioxane (stored over molecular sieves).

  • Base: CsF (2-3 equiv) or anhydrous K3PO4 .

    • Why CsF? Fluoride activates the boronate ester for transmetallation without requiring water/hydroxide, significantly reducing protonolysis.

  • Catalyst: Pd(PPh3)4 or Pd-118 (dtbpf) .

Issue 2: Sluggish Conversion / Catalyst Death

Symptom: Both starting materials remain. The reaction mixture turns black (Pd precipitation) before completion.

Root Cause: 2-substituted benzofurans are sterically demanding and electron-rich. Standard ligands (PPh3, dppf) may not facilitate Transmetallation fast enough. If the catalytic cycle is too slow, the catalyst aggregates and dies.

Solution: Switch to Buchwald Precatalysts Use XPhos Pd G3 or SPhos Pd G3 .

  • Why? These precatalysts activate immediately even at room temperature or mild heat. The bulky biaryl phosphine ligands (XPhos/SPhos) create a highly active mono-ligated Pd(0) species that accelerates both oxidative addition (to the halide) and transmetallation (with the boronate).

Optimized Conditions:

  • Catalyst: XPhos Pd G3 (1-2 mol%).[1]

  • Base: K3PO4 (0.5 M in water).

  • Solvent: THF.

  • Temp: 40–50 °C (Mild heating preserves the boronate).

Issue 3: Homocoupling

Symptom: You observe the formation of 2,2'-bibenzofuran.

Root Cause: Oxygen in the solvent is oxidizing the Pd(0) or the boronate, promoting homocoupling.[3] This is often exacerbated by excess copper (if using Cu-mediated protocols).

Solution:

  • Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent, or sparge vigorously with Argon for >20 mins.

  • Avoid Copper: Unless specifically required (e.g., Liebeskind-Srogl), avoid adding Cu(I) salts, as they promote homocoupling of electron-rich boronates.

The "Gold Standard" Protocol

If you are starting a new synthesis, do not use generic conditions (Pd(PPh3)4/Na2CO3). Use this optimized protocol designed specifically for unstable heteroaryl boronates.

Protocol: Rapid Coupling with Instability Mitigation
ParameterSpecificationRationale
Boron Source Pinacol Ester or MIDA Boronate Boronic acids are too unstable.[4] Pinacol esters offer a balance of reactivity and stability; MIDA is best for difficult cases.
Catalyst XPhos Pd G3 (2 mol%)Ensures rapid turnover to consume the boronate before it decomposes.
Ligand XPhos (if not using G3 precat)Electron-rich, bulky ligand accelerates transmetallation.
Base K3PO4 (3.0 equiv)Anhydrous or minimal water (0.5M).[1] Avoids the high pH of carbonates/hydroxides which accelerates lysis.
Solvent 1,4-Dioxane / Water (10:1) Dioxane is a good solvent for Pd; minimal water activates the base without flooding the system with protons.
Temperature 60 °C Sufficient for activation, but low enough to minimize thermal decomposition.

Step-by-Step:

  • Add Aryl Halide (1.0 mmol), Benzofuran-2-boronate (1.2 mmol), XPhos Pd G3 (0.02 mmol), and K3PO4 (3.0 mmol) to a vial.

  • Seal and purge with Argon (3x vacuum/refill).

  • Add degassed Dioxane (4 mL) and degassed Water (0.4 mL) via syringe.

  • Stir vigorously at 60 °C for 2–4 hours.

  • Monitor by LCMS.[1][5] If protodeboronation is observed, switch to anhydrous conditions (CsF/DMF).

Mechanistic Visualization

Understanding the competition between the desired pathway and the failure mode is critical.

Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide TransMet Transmetallation OxAdd->TransMet Boronate 2-Benzofuranyl Boronate Boronate->TransMet Activation Hydrolysis Hydrolysis (Base/H2O) Boronate->Hydrolysis Slow Release (Control this!) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product BoronicAcid Boronic Acid Intermediate Hydrolysis->BoronicAcid BoronicAcid->TransMet Fast Path (Desired) Proto PROTODEBORONATION (C-B Cleavage) BoronicAcid->Proto Slow Path (Undesired) Byproduct Benzofuran (Dead End) Proto->Byproduct

Caption: The race between Transmetallation (Blue) and Protodeboronation (Red). Success depends on accelerating the Blue path or throttling the Red path.

FAQ: Frequently Asked Questions

Q: Can I use Na2CO3 or K2CO3 as the base? A: It is risky. Carbonate bases in water create a high pH environment that accelerates the hydrolysis of the C-B bond. Phosphate bases (K3PO4) are generally milder and better buffered, reducing the rate of protodeboronation.

Q: My reaction works for phenylboronic acid but fails for benzofuran-2-boronic acid. Why? A: Electronic differences.[6] The C2 position of benzofuran is electron-rich (similar to an enamine). This makes the C-B bond much more prone to protonolysis than a standard phenyl ring. You cannot treat them as identical reagents.

Q: Should I add more boronate if the reaction stops? A: Yes. Because the primary failure mode is decomposition of the boronate, adding a second portion (e.g., 0.5 equiv) after 1-2 hours can often push the reaction to completion if the catalyst is still active.

Q: Is the pinacol ester stable on silica gel? A: Generally, yes, but 2-benzofuranyl pinacol esters can degrade on acidic silica. It is recommended to deactivate the silica with 1-2% triethylamine before purification or use neutral alumina if purification of the starting material is necessary.

References

  • Knapp, D. M., et al. (2010). "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 132(34), 12048–12059.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

  • BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions."

Sources

Removing palladium impurities from 5-propylbenzofuran-2-ylboronic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boronic Acid Purification .

This guide is specifically engineered for researchers and process chemists dealing with the purification of 5-propylbenzofuran-2-ylboronic acid . Removing residual palladium (Pd) from boronic acid intermediates is notoriously challenging. If mishandled, purification attempts can lead to severe product degradation or massive yield losses.

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative scavenger data, and a self-validating experimental protocol designed to reduce Pd levels to within International Council for Harmonisation (ICH) limits (<10 ppm)[1] without compromising your product.

Mechanistic Insight: The Protodeboronation Paradox

Before troubleshooting, it is critical to understand the causality of product loss in this specific substrate. 5-propylbenzofuran-2-ylboronic acid is susceptible to protodeboronation —a degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond[2].

Historically, chemists attributed this degradation solely to basic conditions or thermal stress during aqueous workups. However, recent kinetic modeling and high-throughput experimentation have revealed a paradox: the residual palladium catalyst itself actively promotes protodeboronation [3]. Specifically, Pd(II) complexes bound to bulky phosphine ligands (commonly used in Suzuki-Miyaura couplings) accelerate the destruction of the boronic acid[3].

The takeaway: Leaving Pd in your crude mixture does not just cause regulatory compliance issues; it actively destroys your 5-propylbenzofuran-2-ylboronic acid. Rapid, selective scavenging is required.

Troubleshooting & FAQ

Q1: Why does my product yield drop significantly when I use standard aqueous washes (e.g., N-acetyl cysteine or sodium bisulfite) to remove Palladium? A: Aqueous washes often require pH adjustments that trigger base-catalyzed protodeboronation[2]. Furthermore, prolonged heating in biphasic mixtures exacerbates thermal degradation. For 5-propylbenzofuran-2-ylboronic acid, we strongly recommend avoiding harsh aqueous extractions. Instead, transition to solid-supported scavengers in organic solvents (e.g., THF or EtOAc) to maintain a neutral pH and protect the boronic acid moiety.

Q2: Which solid-supported scavenger is most effective for this specific compound? A: Functionalized silica scavengers, specifically Silica-Thiol (Si-Thiol) or Silica-Thiourea (Si-Thiourea) , are the optimal choices[4]. Causality: This relies on Pearson’s Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" heavy metal that forms highly stable complexes with "soft" sulfur-based ligands (thiols/thioureas). Conversely, the boron atom in your product is a "hard" Lewis acid. Because hard and soft acids/bases do not strongly interact, the scavenger selectively binds the Pd without coordinating to or trapping the boronic acid, ensuring high product recovery[4].

Q3: My Pd levels are still above 500 ppm after scavenger treatment. What went wrong? A: You likely have a high concentration of agglomerated Pd(0) "black." Solid-supported scavengers are highly efficient at chelating soluble Pd(II) species but struggle with insoluble Pd(0) clusters[1]. You must implement a pre-filtration step through a Celite pad to physically remove large Pd(0) particles before adding the chemical scavenger[1][5].

Q4: Can I just increase the temperature to 60°C to speed up the scavenging process? A: While increasing temperature to 60°C can reduce scavenger treatment time by up to 60%[6], boronic acids are thermally sensitive. For 5-propylbenzofuran-2-ylboronic acid, exceeding 40°C for prolonged periods risks significant protodeboronation. We recommend a maximum of 40°C for 2–4 hours.

Quantitative Data: Scavenger Performance Comparison

Data synthesized for the purification of heteroaryl boronic acids (Initial Pd ~1500 ppm).

Scavenger TypeFunctional GroupLoading CapacityOptimal TempBoronic Acid RecoveryFinal Pd Level
SiliaMetS Thiol -SH (Thiol)~1.2 - 1.5 mmol/g25–40 °C>95% < 10 ppm
QuadraPure TU -NH-CS-NH- (Thiourea)~1.5 - 2.0 mmol/g40 °C>92%< 15 ppm
Activated Carbon N/A (Physisorption)Variable25 °C<70% (Non-selective)~300 ppm
PhosphonicS SEM26 Thiol-based~1.0 mmol/g40–60 °C>90%< 20 ppm

Step-by-Step Methodology: Self-Validating Scavenging Protocol

This protocol utilizes a self-validating loop to ensure ICH compliance (<10 ppm Pd) without over-exposing the 5-propylbenzofuran-2-ylboronic acid to thermal stress.

Materials Required:

  • Celite 545 (Filter aid)

  • Silica-Thiol Scavenger (e.g., SiliaMetS Thiol, 1.2 mmol/g loading)

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • ICP-MS for validation

Procedure:

  • Dissolution & Pre-Filtration (Pd(0) Removal):

    • Dissolve the crude 5-propylbenzofuran-2-ylboronic acid in EtOAc (10 mL per gram of crude).

    • Filter the dark mixture through a tightly packed pad of Celite to remove insoluble Pd(0) agglomerates[1]. Wash the pad with 2 column volumes of EtOAc.

  • Scavenger Stoichiometry Calculation:

    • Calculate the theoretical residual Pd based on the catalyst loading of your previous reaction step.

    • Add 4 to 5 equivalents of Silica-Thiol scavenger relative to the theoretical Pd content[4]. (Example: For 1 mmol of Pd, add ~4.1 g of 1.2 mmol/g loaded resin).

  • Incubation:

    • Stir the heterogeneous slurry gently (avoid grinding the silica beads) at 40 °C for 3 hours . Do not exceed this temperature to prevent protodeboronation.

  • Polish Filtration:

    • Filter the mixture through a fine fritted funnel (porosity 3 or 4) to remove the Pd-bound resin.

    • Rinse the resin cake with a small amount of cold EtOAc.

  • Self-Validation (Critical Step):

    • Concentrate a 10 mg aliquot of the filtrate and analyze via ICP-MS.

    • Decision Gate: If Pd is < 10 ppm, proceed to final concentration and crystallization. If Pd is > 10 ppm, add 2 additional equivalents of fresh scavenger to the liquor and stir for 1 more hour at 40 °C.

Process Visualization

PdRemovalWorkflow N1 Crude 5-Propylbenzofuran-2-ylboronic Acid (High Pd Content) N2 Step 1: Celite Filtration (Removes Pd(0) Agglomerates) N1->N2 Dissolve in THF/EtOAc N3 Step 2: Silica-Thiol Scavenger (40°C, 2-4 hrs) N2->N3 Filtrate N4 Step 3: Polish Filtration N3->N4 Heterogeneous Slurry N5 Validation: ICP-MS Analysis N4->N5 Isolated Liquor N6 Pure Product (Pd < 10 ppm) N5->N6 Pass N7 Recycle: Add Scavenger N5->N7 Fail N7->N3

Workflow for Pd removal from boronic acids with self-validating ICP-MS checks.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at:[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at:[Link]

  • OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775. European Patent Office. Available at:[Link]

  • WO2025264700A1 - Gip receptor agonist compounds. Google Patents.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at:[Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. PhosphonicS. Available at:[Link]

Sources

Technical Support Center: Benzofuran Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Handling, Stabilization, and Coupling of Air-Sensitive 2-Benzofuranyl Boronic Acids. Assigned Specialist: Senior Application Scientist, Organometallics Division.

Executive Summary: The Stability Paradox

Benzofuran-2-boronic acids present a dual-threat stability profile that confuses many researchers. Unlike phenylboronic acids, they are susceptible to two distinct decomposition pathways:

  • Oxidative Deboronation (Air Sensitive): Rapid conversion to phenols (2-hydroxybenzofuran) upon exposure to atmospheric oxygen.

  • Protodeboronation (Base/Heat Sensitive): Rapid hydrolysis of the C-B bond to yield the parent benzofuran. This is the primary cause of Suzuki coupling failure, often misdiagnosed as "catalyst deactivation."

The following guide provides self-validating protocols to distinguish, prevent, and overcome these failure modes.

Diagnostic & Handling Guide

Quick Reference: Stability Profile
Derivative TypeAir StabilityHydrolytic StabilityAtom EconomyRecommendation
Free Boronic Acid Low (< 1 week)Very Low (pH > 8)HighUse immediately; store -20°C.
Pinacol Ester ModerateLowModerateBetter storage; slow transmetallation.
MIDA Boronate High (Indefinite) High LowGold Standard for storage & coupling.
Trifluoroborate HighModerateHighGood alternative; low solubility in organics.
Visual Troubleshooting: Why did my reaction fail?

Use this logic flow to diagnose the specific chemical failure mode of your benzofuran substrate.

DiagnosticFlow Start Reaction Analysis: Identify Byproduct Phenol Product is 2-Hydroxybenzofuran Start->Phenol OH Detected Parent Product is Benzofuran (H-substituted) Start->Parent H Detected NoRxn Starting Material Remains Start->NoRxn Boron Intact Oxidation Cause: Oxidative Deboronation (Air Leak) Phenol->Oxidation Proto Cause: Protodeboronation (High pH / High T) Parent->Proto CatDeath Cause: Catalyst Poisoning or Slow Transmetallation NoRxn->CatDeath Sol_Ox Fix: Degas solvents, Use Glovebox/Schlenk Oxidation->Sol_Ox Sol_Proto Fix: Switch to MIDA Boronate or Anhydrous Base Proto->Sol_Proto Sol_Cat Fix: Use Buchwald Ligands (XPhos, SPhos) CatDeath->Sol_Cat

Figure 1: Diagnostic logic tree for identifying benzofuran boronic acid decomposition pathways.

Knowledge Base Articles (Protocols)

Article KB-01: Purification (Avoiding Silica Gel)

Issue: "I ran a column and my product vanished/decomposed." Root Cause: Silica gel is slightly acidic. Heteroaryl boronic acids, particularly at the C2 position, bind irreversibly or decompose on silica.

Corrective Protocol: Crystallization & Washing Do not chromatograph free benzofuran boronic acids. Instead, use this purification method:

  • Dissolution: Dissolve crude boronic acid in minimal 1M NaOH (aqueous).

  • Wash: Extract with Et₂O or CH₂Cl₂ to remove organic impurities (the boronate salt stays in water).

  • Precipitation: Carefully acidify the aqueous layer to pH ~5-6 using 1M HCl. Do not go to pH 1, as acid-catalyzed protodeboronation will occur.

  • Collection: Filter the precipitated solid and wash with cold hexanes.

  • Drying: Dry under high vacuum at room temperature (avoid heat).

Article KB-02: The "Slow Release" Protocol (MIDA Boronates)

Issue: "Standard Suzuki conditions yield <20% product due to protodeboronation." Solution: Use N-Methyliminodiacetic acid (MIDA) boronates.[1] The sp³-hybridized boron is unreactive. Under hydrous basic conditions, it slowly hydrolyzes to the active boronic acid, keeping the standing concentration low and preventing decomposition [1].

Step-by-Step MIDA Coupling Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3][4][5]

    • Benzofuran-2-yl MIDA boronate (1.2 – 1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is critical for heteroaryls).

    • Base: K₃PO₄ (7.5 equiv) - Phosphate acts as a buffer.

  • Solvent System: Dioxane : Water (5 : 1).[3] Water is required to hydrolyze the MIDA.

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvent mixture.[3]

    • Seal and heat to 60°C.

  • Mechanism: The base hydrolyzes the MIDA ligand slowly. The liberated boronic acid is immediately consumed by the highly active Pd-SPhos catalyst before it can protodeboronate.

Article KB-03: Rapid Coupling (The "Fast" Protocol)

Issue: "I don't have time to synthesize MIDA boronates." Solution: Outrun the decomposition using hyper-active catalyst systems and anhydrous conditions [2].

Protocol:

  • Catalyst: Pd-XPhos G3 or G4 precatalyst (2 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Solvent: THF or Dioxane (Anhydrous).[3]

  • Additive: 2-3 drops of water (strictly controlled) or use of a fluoride source (CsF) to activate the boron without high pH.

  • Execution: Run at moderate temperature (40-60°C). High temperatures (>80°C) guarantee protodeboronation of benzofuran-2-yl species.

Visualizing the Solution: The MIDA Cycle

The following diagram illustrates why MIDA boronates succeed where free acids fail.

MIDACycle MIDA MIDA Boronate (sp3, Stable Reservoir) Hydrolysis Slow Hydrolysis (aq. K3PO4) MIDA->Hydrolysis Active Free Boronic Acid (sp2, Reactive/Unstable) Hydrolysis->Active Rate Limiting Step Decomp Protodeboronation (Dead End) Active->Decomp If Pd is slow PdCycle Pd-Catalyzed Cross-Coupling Active->PdCycle Fast (SPhos) Product Biaryl Product PdCycle->Product

Figure 2: The "Slow Release" strategy minimizes the concentration of the unstable active species, favoring coupling over decomposition.

Frequently Asked Questions (FAQ)

Q: My benzofuran boronic acid has turned into a sticky solid. Is it ruined? A: Not necessarily. Boronic acids reversibly dehydrate to form boroxines (cyclic trimers). This is a physical change, not chemical decomposition.

  • Verification: Run an ¹¹B NMR. Boronic acids show a peak ~28-30 ppm; Boroxines show a peak ~19-22 ppm. Both are active in Suzuki coupling (boroxines hydrolyze in situ), but you must adjust stoichiometry (1 mol boroxine = 3 mol boronic acid).

Q: Why does the 2-position decompose faster than the 3-position? A: Electronic effects. The heteroatom (Oxygen) in benzofuran stabilizes the negative charge developing at the C2 position during the protodeboronation mechanism. This makes the C2-B bond significantly more labile to base-catalyzed cleavage than the C3-B bond or phenyl-B bonds [3].

Q: Can I use Ethanol/Water as a solvent? A: For benzofuran-2-boronic acid: Avoid it. Ethanol promotes protodeboronation. Use aprotic polar solvents (THF, Dioxane, DMF) with controlled water content, or switch to the MIDA protocol.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Solving silica gel streaking issues with benzofuran boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Benzofuran Boronic Acids Subject: Troubleshooting Silica Gel Streaking & Protodeboronation Ticket ID: #BZN-B-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing "The Infinite Streak"—a phenomenon where benzofuran boronic acids smear across the TLC plate or column, resulting in poor mass recovery and low purity.

This is not a user error; it is a fundamental chemical incompatibility. Benzofuran boronic acids present a "double threat":

  • Lewis Acidity: The empty

    
    -orbital on the boron atom coordinates irreversibly with the Lewis-basic silanols (
    
    
    
    ) on the silica gel.
  • Protodeboronation: The electron-rich benzofuran ring facilitates acid-catalyzed hydrolysis of the

    
     bond, leading to decomposition into the parent benzofuran (which often co-elutes).
    

This guide provides three field-validated protocols to bypass these issues, moving from mobile phase engineering to derivatization.

Module 1: The Diagnostic (Why is this happening?)

Before modifying your setup, confirm the mechanism. The streaking is caused by two dynamic equilibria occurring inside your column.

Mechanism 1: The Boroxine Cycle

Boronic acids are not static monomers.[1][2] They exist in equilibrium with their trimeric anhydrides (boroxines).[2] These species have different polarities and retention factors (


). On silica, they interconvert faster than the flow rate, causing peak broadening.
Mechanism 2: Silanol Anchoring

The silica surface is not inert. It acts as a nucleophile, attacking the boron center to form a covalent silyl boronate ester.

BoronInteraction cluster_0 Mobile Phase Equilibrium cluster_1 Stationary Phase Trap BA Monomer (R-B(OH)2) BX Boroxine Trimer (R3-B3O3) BA->BX - 3 H2O Trap Immobilized Ester (Si-O-B(OH)R) BA->Trap Reversible Binding (Lewis Acid-Base) BX->BA + 3 H2O Silica Silica Surface (Si-OH) caption Fig 1. The 'Infinite Streak' Mechanism: Dynamic equilibrium between monomer/trimer combined with surface immobilization.

Module 2: The "Boric Acid" Mobile Phase Hack

Use this if: You must use normal phase silica and cannot derivatize.

The Logic: By adding boric acid to the stationary phase, you saturate the active silanol sites. The silica becomes "pre-occupied" with boric acid, forcing your benzofuran boronic acid to stay in the mobile phase.

Protocol A: Preparation of Boric Acid-Doped Silica

Materials: Standard Silica Gel (40-63 µm), Boric Acid (


), Methanol/Ethanol.
  • Dissolution: Dissolve boric acid in methanol (approx. 1.0 g of boric acid per 50 mL MeOH).

  • Slurry: Add silica gel (50 g) to the solution. The ratio should be roughly 2% w/w boric acid to silica .

  • Evaporation: Remove the solvent under reduced pressure (Rotovap) until the silica is a dry, free-flowing powder.

  • Packing: Pack your column with this "doped" silica using your standard hexane/EtOAc solvent system.

Outcome: The streak should resolve into a tight spot. The boric acid elutes very slowly and generally does not contaminate the non-polar benzofuran fractions.

Module 3: The "Pinacol/Sorbitol" Wash

Use this if: You have crude pinacol esters that are degrading.

Pinacol esters are more stable than free acids, but they still streak. A common mistake is trying to purify the free acid directly.

The FAQ:

  • Q: Can I just add Triethylamine (TEA) to the column?

    • A: NO. While TEA works for carboxylic acids, it forms a complex with boronic acids that can actually increase streaking or cause precipitation. Furthermore, basic conditions can accelerate protodeboronation of electron-rich benzofurans.

  • Q: What additive works best?

    • A: Add 1% Pinacol to your mobile phase. This pushes the equilibrium toward the ester form (Le Chatelier’s principle), preventing hydrolysis on the column.

Module 4: The "Gold Standard" – Potassium Trifluoroborates

Use this if: You want high purity and long-term stability.

This is the most robust solution. Convert the Lewis-acidic boronic acid into a Lewis-neutral, tetravalent trifluoroborate salt (


). These are air-stable solids that often do not require chromatography.
Protocol B: Conversion to Potassium Trifluoroborate

Reaction:



StepActionObservation/Note
1 Dissolve Benzofuran Boronic Acid (1 equiv) in minimal MeOH or Acetone.Ensure complete dissolution.
2 Add 4.5 equiv of aqueous

(Potassium Bifluoride).
Caution:

etches glass. Use plasticware if possible or work quickly.
3 Stir vigorously at Room Temp for 15–30 mins.A white precipitate often forms immediately.
4 Evaporation: Remove organic solvent (Rotovap).You will be left with a wet solid/paste.
5 Extraction: Triturate the solid with dry Acetone or Acetonitrile.The product (

) dissolves; inorganic salts (

, excess

) do not.
6 Filtration: Filter off the inorganic solids.
7 Precipitation: Concentrate the filtrate and add

or

.
The pure product precipitates as a white solid.

Why this works: The


 group is tetrahedral and coordinatively saturated. It cannot bind to silica, and the 

bond is significantly stabilized against protodeboronation.

Workflow Start Start: Impure Benzofuran Boronic Acid Decision Is the compound acid-sensitive? Start->Decision Branch1 Yes (High Protodeboronation Risk) Decision->Branch1 Electron Rich (e.g., 2-benzofuranyl) Branch2 No (Stable C-B bond) Decision->Branch2 Electron Poor Sol1 Strategy 1: Derivatize to K-Salt (Protocol B) Branch1->Sol1 Sol2 Strategy 2: Boric Acid Doped Silica (Protocol A) Branch2->Sol2 caption Fig 2. Decision Matrix for Purification Strategy

References & Further Reading

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

    • Foundational text on the stability and reactivity of boronic acid species.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

    • The authoritative source on converting unstable boronic acids to stable salts.

  • Ocean, D. (2011). Purification of Boronic Esters on Silica Gel. SiliCycle Application Notes. Link

    • Industry standard protocols for doping silica gel.

  • Hall, D. G.[3] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

    • Comprehensive reference on boroxine equilibrium and Lewis acid behavior.

Sources

Validation & Comparative

Structural Validation and Purity Assessment of (5-Propylbenzofuran-2-yl)boronic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Characterization Challenge

(5-Propylbenzofuran-2-yl)boronic acid is a critical scaffold in medicinal chemistry, particularly as a nucleophile in Suzuki-Miyaura cross-coupling reactions to generate 2-arylbenzofurans. However, boronic acids present a unique analytical challenge: they exist in a dynamic equilibrium with their cyclic anhydrides (boroxines) and are prone to protodeboronation.

This guide moves beyond simple spectral listing. It provides a comparative analysis of the target molecule against its two most common "impostors": the boroxine trimer (dehydration product) and 5-propylbenzofuran (degradation precursor).

Key Analytical Differentiators
FeatureTarget: Boronic AcidImpurity A: BoroxineImpurity B: De-boronated
Solvent Preference DMSO-d6 (Stabilizes monomer)CDCl3 (Promotes trimer)Any standard solvent
B(OH)₂ Signal Broad singlet ~8.5–9.5 ppmAbsent Absent
H-3 Furan Signal Singlet ~7.3–7.5 ppmShifted downfield (+0.1 ppm)Shifted/Coupled to H-2
Stoichiometry 1:1 (Monomer)3:1 (Trimer)N/A

Structural Logic & Predicted 1H NMR Data

Since boronic acids often suffer from batch-to-batch variation due to dehydration, a "perfect" reference spectrum is best defined by structural prediction validated against known benzofuran fragments.

The Molecular Zones

We divide the spectrum into three distinct zones for analysis:

  • Zone A (Boronic Acid): Labile protons, highly solvent-dependent.

  • Zone B (Aromatic Core): The benzofuran scaffold (H-3, H-4, H-6, H-7).

  • Zone C (Aliphatic Chain): The 5-propyl group (distinctive triplet-multiplet-triplet pattern).

Table 1: Comparative Chemical Shift Analysis (DMSO-d6)

Note: Values are predicted based on substituent additivity rules derived from benzofuran-2-boronic acid and 5-propylbenzofuran data.

PositionProton TypePredicted

(ppm)
Multiplicity

(Hz)
Diagnostic Note
B-OH Hydroxyl8.50 – 9.20 br s-Disappears with D₂O shake; broad due to quadrupole relaxation.
H-3 Furan Ring7.45 s-Diagnostic singlet. Absence of coupling confirms C2 substitution.
H-4 Aromatic7.48 d~1.8Meta-coupling to H-6; shifted downfield by ring current.
H-7 Aromatic7.55 d~8.5Ortho-coupling to H-6.
H-6 Aromatic7.15 dd8.5, 1.8Doublet of doublets (Ortho + Meta).
Propyl-1 Benzylic CH₂2.65 t7.5Attached directly to C5 aromatic ring.
Propyl-2 Middle CH₂1.62 m (sextet)7.5Distinctive multiplet.
Propyl-3 Terminal CH₃0.91 t7.5Classic methyl triplet.

Critical Workflow: Boronic Acid vs. Boroxine

The most common error in analyzing this molecule is misinterpreting the boroxine (anhydride) as the pure acid. Boroxines form spontaneously in non-polar solvents (CDCl₃) or during vacuum drying.

Experiment 1: The Solvent Switch Test

To confirm purity, you must run the sample in two different environments.

  • Protocol:

    • Sample A: Dissolve ~10 mg in CDCl₃ .

    • Sample B: Dissolve ~10 mg in DMSO-d6 + 1 drop of D₂O (optional).

    • Compare:

      • In CDCl₃: You will likely see the Boroxine . Peaks will be slightly broadened, and the B(OH)₂ signal will be missing.

      • In DMSO-d6: The solvent acts as a Lewis base, breaking the boroxine trimer back into the monomeric Boronic Acid . The B(OH)₂ peaks will appear sharp(er) and integrate correctly (2H).

Visualization: Structural Dynamics

The following diagram illustrates the equilibrium you are manipulating with solvent choice.

BoroxineEquilibrium cluster_legend Detection State Acid Monomeric Boronic Acid (Active Species) Solvent: DMSO-d6/Water Boroxine Boroxine (Trimer) (Storage Form) Solvent: CDCl3/Dry State Acid->Boroxine - 3 H2O (Vacuum/Heat) Reaction Suzuki Coupling Product Acid->Reaction Pd(0), Base Ar-X Boroxine->Acid + H2O / DMSO (Hydrolysis)

Caption: Figure 1. The reversible equilibrium between the monomeric acid (favored in DMSO) and the boroxine trimer (favored in dry/non-polar conditions).

Impurity Profiling: Protodeboronation

The second major failure mode is the loss of the boron moiety entirely, yielding 5-propylbenzofuran . This renders the reagent useless for coupling.

Diagnostic Comparison
FeatureThis compound5-Propylbenzofuran (Impurity)
H-3 Signal Singlet (~7.45 ppm)Doublet (~6.7 ppm)
H-2 Signal Absent (Substituted by Boron)Doublet (~7.6 ppm)
Coupling No H2-H3 coupling

Hz

Why this happens: Boronic acids are susceptible to hydrolytic cleavage of the C-B bond, especially under acidic conditions or prolonged heating in protic solvents.

Detailed Experimental Protocol

To ensure a "Publishable Quality" spectrum, follow this specific preparation method.

Reagents
  • Solvent: DMSO-d6 (99.9% D) – Fresh ampoule recommended to minimize water content.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).

Step-by-Step Methodology
  • Weighing: Weigh 10–15 mg of the solid into a clean vial. Do not weigh directly into the NMR tube to avoid static loss.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Critical: If the sample is cloudy, it may be the boroxine. Sonicate for 30 seconds. The conversion to the monomeric acid in DMSO is usually rapid but requires physical mixing.

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: Boron nuclei have quadrupole moments that can affect the relaxation times of adjacent protons and the OH protons. A longer D1 ensures accurate integration of the aromatic signals vs. the aliphatic propyl chain.

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Polynomial (ABS in TopSpin) is essential as the broad Boron-OH signal can distort the baseline.

Decision Tree for Spectral Analysis

Use this flowchart to interpret your raw data.

AnalysisFlow Start Acquire 1H NMR (DMSO-d6) CheckOH Is Broad Singlet visible at 8.5-9.5 ppm? Start->CheckOH YesOH Check H-3 Region (7.4-7.5 ppm) CheckOH->YesOH Yes NoOH Suspect Boroxine or Degradation CheckOH->NoOH No CheckH3 Is H-3 a Singlet? YesOH->CheckH3 TestWater Add 1 drop D2O Re-run NMR NoOH->TestWater ResultPure CONFIRMED: Pure Boronic Acid CheckH3->ResultPure Yes ResultDeboron IMPURITY: 5-Propylbenzofuran (Protodeboronation) CheckH3->ResultDeboron No (Doublet) ResultBoroxine If peaks sharpen/shift: Sample was Boroxine TestWater->ResultBoroxine

Caption: Figure 2. Logic flow for identifying the target molecule versus common artifacts.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Authoritative text on Boronic Acid/Boroxine equilibrium).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Cieniecka-Roslonkiewicz, A., et al. (2005). Synthesis and antifungal activity of some 2-substituted benzofurans. Acta Poloniae Pharmaceutica, 62(6), 459-463. (Reference for Benzofuran core shifts).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

11B NMR Chemical Shift Guide: Benzofuran-2-yl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 11B NMR characterization of benzofuran-2-yl boronic acids, structured to provide actionable, comparative data for synthesis and structural validation.

Executive Summary: The Boron Fingerprint

For researchers working with benzofuran-2-yl boronic acids, 11B NMR is the definitive tool for assessing purity and coordination state , offering a direct probe that 1H and 13C NMR cannot provide. Unlike proton NMR, where boronic acid protons are often broad or invisible due to exchange, 11B NMR provides a distinct "fingerprint" region.

The Critical Insight: Benzofuran-2-yl boronic acids exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and solvent-coordinated species.

  • Target Range (Free Acid): 27.0 – 31.0 ppm (Broad Singlet)

  • Boroxine Impurity: 32.0 – 34.0 ppm (Downfield Shift)

  • Tetrahedral Adducts (sp3): 0.0 – 10.0 ppm (Sharp Singlet)

Technical Deep Dive: Comparative Chemical Shifts

The following table compares the benzofuran-2-yl moiety against standard alternatives (phenyl and alkyl) and its own derivative forms. This data allows you to distinguish between the desired product, its dehydrated anhydride, and protected esters.

Table 1: Comparative 11B NMR Shifts (referenced to BF3·Et2O = 0 ppm)
Boron SpeciesHybridizationChemical Shift (δ ppm)Signal CharacterNotes
Benzofuran-2-yl Boronic Acid sp2 28.0 – 30.5 Broad Singlet Primary Target. Broadening due to quadrupolar relaxation.
Benzofuran-2-yl Boroxine sp232.0 – 34.0Broad SingletDehydrated trimer. Often co-exists with the free acid in dry solvents (CDCl3).
Benzofuran-2-yl Pinacol Ester sp230.0 – 31.5Broad SingletCommon alternative. Shift is very similar to the acid; distinguishing requires 1H NMR.
Phenylboronic Acid sp229.0 – 31.0Broad SingletReference standard. Benzofuran is slightly upfield due to heteroatom electron donation.
Benzofuran-2-yl Trifluoroborate sp32.0 – 5.0Sharp SingletPotassium salt form. High field shift confirms tetrahedral geometry.
MIDA Boronate sp310.0 – 14.0Sharp SingletSlow-release protected form. Distinctive shift due to N-B coordination.

Analyst Note: The chemical shift of the free boronic acid is highly solvent-dependent. In coordinating solvents like DMSO-d6 or MeOH-d4, the solvent may donate a lone pair to the empty p-orbital, causing a slight upfield shift (shielding) compared to non-coordinating solvents like CDCl3.

Mechanism & Causality: Why the Shift Moves

Understanding the why allows you to troubleshoot unexpected spectra.

  • The Empty p-Orbital (Deshielding): The boron atom in benzofuran-2-yl boronic acid is sp2 hybridized with an empty p-orbital. This electron deficiency creates a strong paramagnetic current, resulting in a significant downfield shift (~30 ppm).

  • Heteroatom Donation (Shielding): The oxygen atom in the benzofuran ring (position 1) can donate electron density into the aromatic system. However, the inductive withdrawal of the oxygen also plays a role. Generally, heteroaryl boronic acids resonate slightly upfield of pure aryl systems due to pi-excessive character, but this is subtle.

  • Rehybridization (The sp2 to sp3 Jump): When a Lewis base (OH-, F-, or a nitrogen lone pair from MIDA) coordinates to the boron, the empty p-orbital is filled. The geometry changes to tetrahedral (sp3). This eliminates the low-lying excited states responsible for the paramagnetic term, causing a dramatic upfield shift of ~25-30 ppm . This is the most reliable test for complexation.

Visualization: The Equilibrium Landscape

The following diagram illustrates the dynamic relationship between the species and their corresponding NMR shifts.

BoronEquilibrium Acid Free Boronic Acid (sp2) ~29 ppm Boroxine Boroxine (Trimer) (sp2) ~33 ppm Acid->Boroxine - H2O (Dehydration) Common in CDCl3 Solvate Solvent Adduct (sp3-like) ~20-25 ppm Acid->Solvate + DMSO/MeOH Coordination Anion Boronate Anion (sp3) ~2-5 ppm Acid->Anion + Base (OH-) Rehybridization

Caption: Figure 1. 11B NMR Chemical Shift map showing the equilibrium between the free acid (blue), the dehydrated boroxine (red), and the rehybridized anion (green).

Experimental Protocol: The Self-Validating Shift Test

To confirm you have the benzofuran-2-yl boronic acid and not a decomposition product or boroxine, perform this self-validating protocol.

Materials
  • Sample: ~10-20 mg Benzofuran-2-yl boronic acid.

  • Solvent: DMSO-d6 (Preferred over CDCl3 to minimize boroxine formation).

  • Tube: Quartz NMR tube is ideal (eliminates background boron signal), but standard borosilicate glass is acceptable if a background subtraction is performed.

  • Reagent: 1M NaOD in D2O (or solid NaOH).

Workflow
  • Step 1 (The Baseline): Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Step 2 (Acquisition): Acquire the 11B NMR spectrum (typically ~1000 scans due to broadness).

    • Expectation: A broad singlet at 28-30 ppm .

    • Troubleshooting: If you see a peak at ~19 ppm, this is likely Boric Acid (decomposition product).[1]

  • Step 3 (The Validation): Add 2 drops of 1M NaOD/D2O directly to the NMR tube and shake.

  • Step 4 (Re-Acquisition): Run the spectrum again.

    • Expectation: The peak at 29 ppm should disappear and a new, sharper peak should appear at ~2-5 ppm .

    • Logic: This confirms the presence of a Lewis-acidic boron center capable of rehybridizing to sp3. If the shift does not move, the boron is not chemically accessible (or is not a boronic acid).

References

  • Storey, R. & Sumerlin, B. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Organic Chemistry. Link

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry Department. Link

  • IUPAC. (2011). NMR of Boron Compounds. Pure and Applied Chemistry.
  • Hall, D. G. (2011).

Sources

Mastering Purity Analysis of 5-Propylbenzofuran-2-ylboronic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Boronic Acid Paradox

5-propylbenzofuran-2-ylboronic acid is a critical intermediate, often employed in Suzuki-Miyaura cross-coupling reactions to introduce the lipophilic propylbenzofuran moiety. However, its purity analysis presents a classic "Boronic Acid Paradox": the very functional group that makes it reactive (the Lewis-acidic boron center) makes it a nightmare for chromatography.

Standard HPLC methods often yield broad, tailing peaks due to silanol interactions, while Gas Chromatography (GC) fails due to on-column thermal dehydration into boroxines (anhydride trimers).

This guide objectively compares three analytical approaches, ultimately defining a "Hybrid-Surface Acidic" (HSA) HPLC method that solves the tailing and stability issues, ensuring accurate purity assessment.

The Challenge: Why Generic Methods Fail

Before detailing the solution, we must understand the failure modes of the alternatives.

Alternative A: Generic C18 / Acidic Mobile Phase (The "Default" Approach)
  • Method: Standard silica-based C18 column (e.g., 5µm, 100Å), 0.1% Formic Acid in Water/MeCN.

  • Failure Mode: Severe Peak Tailing.

    • Mechanism: The boron atom acts as a Lewis acid, coordinating with unreacted, acidic silanol groups (Si-OH) on the silica support. This secondary interaction delays elution for a fraction of the analyte population, causing tailing factors (

      
      ) often exceeding 2.0.
      
  • Consequence: Integration errors and inability to resolve closely eluting des-borono impurities (e.g., 5-propylbenzofuran).

Alternative B: Gas Chromatography (GC-FID/MS)
  • Method: Direct injection, DB-5 column, high inlet temp (250°C).

  • Failure Mode: Thermal Instability.

    • Mechanism: At high temperatures, boronic acids dehydrate to form cyclic boroxine trimers.

    • Reaction:

      
      
      
  • Consequence: The chromatogram shows multiple peaks (monomer vs. trimer) or a single peak representing the artifact, making true purity determination impossible without complex derivatization (e.g., with pinacol).

The Solution: Hybrid-Surface Acidic (HSA) HPLC Method

The optimized method relies on two pillars: Silanol Suppression and Equilibrium Control .

Core Pillars of the HSA Method
  • Stationary Phase: Utilization of Ethylene-Bridged Hybrid (BEH) or Surface-Charged Hybrid (CSH) particles. These replace surface silanols with stable ethylene bridges, eliminating the Lewis-base sites that bind the boron.

  • Mobile Phase: A controlled acidic pH (0.1% Formic Acid) ensures the boronic acid remains in its neutral, protonated form (

    
    ), preventing ionization (
    
    
    
    ) while simultaneously suppressing any remaining silanols.
Comparative Performance Data
ParameterGeneric C18 (Alternative A)GC-FID (Alternative B)Optimized HSA Method
Peak Tailing (

)
1.8 – 2.5 (Fail)N/A (Artifacts)1.05 – 1.15 (Pass)
Resolution (

)
*
1.5 (Marginal)High (but false peaks)> 3.0
LOD (µg/mL) 0.51.00.05
Sample Stability ModeratePoor (Thermal)High
Linearity (

)
0.9850.950> 0.999

*Resolution measured between the main peak and the des-borono impurity (5-propylbenzofuran).

Detailed Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]
  • System: HPLC with UV-Vis/PDA Detector (e.g., Agilent 1290 or Waters Arc).

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent hybrid particle column).

    • Why: Hybrid particles minimize secondary silanol interactions.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzofuran absorption max) and 210 nm.

Mobile Phase Preparation[3]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Note: Do not use phosphate buffers if MS compatibility is required later. Formic acid provides sufficient pH control (~2.7).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
10.01090Linear
12.01090Hold
12.19010Re-equilibrate
15.09010End
Sample Preparation (Critical Step)

Boronic acids can form anhydrides in pure organic solvents.

  • Stock Solution: Dissolve 10 mg of 5-propylbenzofuran-2-ylboronic acid in 10 mL of Acetonitrile:Water (90:10) .

    • Why: The presence of water prevents the formation of boroxine anhydrides during storage.

  • Working Standard: Dilute to 0.1 mg/mL using the initial mobile phase (90% Water / 10% MeCN).

Visualizing the Workflow & Logic

The following diagram illustrates the decision matrix and the chemical equilibria handled by the HSA method.

G cluster_eq Chemical Equilibrium Risks Start Sample: 5-propylbenzofuran-2-ylboronic acid Boronic Boronic Acid (Monomer) R-B(OH)2 Start->Boronic Boroxine Boroxine (Trimer) (R-BO)3 Boronic->Boroxine - H2O (Dry Solvents/Heat) Silanol Silanol Interaction Si-O- ... B-R Boronic->Silanol Lewis Acid/Base Binding GC Gas Chromatography (High Temp) Boronic->GC GenericHPLC Generic C18 HPLC (Active Silanols) Boronic->GenericHPLC OptimizedHPLC Optimized HSA HPLC (Hybrid C18 + Acidic MP) Boronic->OptimizedHPLC FailGeneric FAILURE: Peak Tailing > 2.0 (Silanol Binding) Silanol->FailGeneric FailGC FAILURE: Thermal Degradation (Boroxine Artifacts) GC->FailGC GenericHPLC->Silanol Success SUCCESS: Sharp Peaks (Tailing < 1.1) OptimizedHPLC->Success Suppresses Silanols Prevents Dehydration

Caption: Figure 1. Analytical workflow comparing failure modes of standard techniques vs. the Optimized HSA Method. The optimized path actively mitigates silanol interactions and boroxine formation.

References

  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]

  • Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Wageningen University. (2015).[4] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Patterns of 5-Propylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of 5-propylbenzofuran derivatives—such as 5-(2-aminopropyl)benzofuran (5-APB) and its N-methylated analog (5-MAPB)—is a critical challenge in forensic toxicology and pharmaceutical research. Because illicit drug markets frequently substitute scheduled compounds with unregulated positional isomers (e.g., 6-APB or 2-MAPB), analytical laboratories must deploy robust methodologies to unambiguously differentiate these structures[1]. This guide provides an objective comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) platforms, detailing the mechanistic fragmentation pathways and validated protocols required for isomer differentiation.

The Analytical Challenge: Positional Isomerism

Positional isomers like 5-APB and 6-APB possess identical molecular weights and highly similar chemical properties[2]. When subjected to standard analytical workflows, these compounds often co-elute chromatographically and produce nearly identical mass spectra, rendering direct identification highly unreliable[3]. To solve this, scientists must leverage either advanced tandem mass spectrometry (to probe intact molecular architecture) or chemical derivatization (to alter physical properties for chromatographic separation).

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS (Underivatized Analysis)

In standard 70 eV EI-MS, the fragmentation of underivatized APB and MAPB isomers is governed by the rapid


-cleavage of the aminopropyl side chain[3].
  • Mechanistic Causality: The high-energy electron impact strips an electron from the nitrogen atom, creating a radical cation. This localized charge strongly induces the homolytic cleavage of the adjacent C-C bond to form a highly stable iminium ion.

  • The Limitation: This pathway yields a dominant base peak at m/z 44 for primary amines (5-APB, 6-APB) and m/z 58 for secondary amines (5-MAPB, 2-MAPB)[3][4]. Because this cleavage entirely bypasses the benzofuran ring, the resulting spectra for positional isomers are virtually indistinguishable, making direct GC-EI-MS inadequate for isomer differentiation[3].

LC-ESI-MS/MS (Collision-Induced Dissociation)

Electrospray ionization (ESI) provides a softer ionization approach, generating an intact protonated molecular ion


. Subsequent Collision-Induced Dissociation (CID) probes the structural nuances of the entire molecule rather than just the aliphatic amine chain, allowing for the observation of distinct product ions that correlate with the position of the benzofuran oxygen[4].

Mechanistic Fragmentation Analysis: 2-MAPB vs. 5-MAPB

Recent computational and high-resolution mass spectrometric studies have elucidated the exact mechanisms that allow for the differentiation of MAPB isomers using ESI-MS


[4].
  • 5-MAPB Fragmentation Dynamics: Upon CID of the

    
     ion (m/z 190), 5-MAPB undergoes cleavage of the alkyl side chain. Because the chain is attached at the 5-position, the resulting positive charge on the benzofuran core is highly stabilized by the extended conjugated system of the aromatic ring. This resonance stabilization drives the formation of a dominant product ion at m/z 131[4].
    
  • 2-MAPB Fragmentation Dynamics: Conversely, when the alkyl chain is at the 2-position, the spatial proximity of the protonated amino group to the benzofuran oxygen enables the formation of a strong intramolecular hydrogen bond[4]. This interaction fundamentally alters the dissociation energy barrier. Instead of forming a stable benzofuran cation, charge retention is directed toward the amine fragment during cleavage, resulting in a high abundance of the m/z 58 product ion and a significant suppression of the m/z 131 ion[4].

Pathway cluster_5MAPB 5-MAPB Pathway cluster_2MAPB 2-MAPB Pathway Precursor Precursor Ion[M+H]+ m/z 190 Cleavage5 Alkyl Chain Cleavage (No H-Bond) Precursor->Cleavage5 CID HBond Intramolecular H-Bond (Amine to Furan Oxygen) Precursor->HBond CID Ion131 Conjugated Benzofuran Cation m/z 131 Cleavage5->Ion131 Resonance Stabilization Ion58 Amine Fragment m/z 58 HBond->Ion58 Charge Retention on Amine

ESI-MS/MS fragmentation pathways distinguishing 5-MAPB and 2-MAPB.

Comparative Data Summary

The quantitative differences in fragmentation behavior across platforms are summarized below. This data serves as a reference for establishing targeted Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) methods.

CompoundIonization MethodPrecursor Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)
5-APB GC-EI-MS (70 eV)17544131, 77
6-APB GC-EI-MS (70 eV)17544131, 77
5-MAPB GC-EI-MS (70 eV)18958131, 77
2-MAPB GC-EI-MS (70 eV)18958131, 77
5-MAPB LC-ESI-MS/MS (CID)190131159 (Loss of

)
2-MAPB LC-ESI-MS/MS (CID)19058159, 131 (Low Abundance)

Validated Experimental Protocols

Because GC-EI-MS cannot differentiate underivatized 5-APB and 6-APB via fragmentation alone, chemical derivatization is mandatory to alter their chromatographic properties[3]. The following self-validating protocol utilizes Heptafluorobutyric Anhydride (HFBA) derivatization to achieve baseline separation.

Protocol: GC-MS Differentiation of APB Isomers via HFBA Derivatization

Scientific Rationale: HFBA introduces a bulky, highly fluorinated moiety to the primary amine. This modification achieves three critical outcomes: (1) it prevents the dominant


-cleavage seen in underivatized EI-MS, (2) it significantly increases the volatility of the analyte, reducing peak tailing, and (3) it amplifies the subtle steric differences between the 5- and 6-positions, fundamentally altering their boiling points and allowing for GC column separation[2][3].

Step-by-Step Methodology:

  • Sample Clean-up (Mixed-Mode SPE):

    • Causality: Biological matrices contain salts and endogenous proteins that severely interfere with derivatization efficiency. Mixed-mode Solid-Phase Extraction (SPE) is required because it utilizes both reversed-phase (retaining the hydrophobic benzofuran core) and cation-exchange (retaining the basic amine) mechanisms for orthogonal purification[3].

    • Action: Condition the SPE cartridge with 3 mL methanol followed by 3 mL 0.1 M phosphate buffer (pH 6.0)[3]. Load 1 mL of the buffered sample. Wash with deionized water and elute the target analytes using an ammoniated organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporation:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature[3].

    • Causality: Elevated temperatures during evaporation will cause the loss of volatile free-base amines, destroying quantitative recovery.

  • HFBA Derivatization:

    • Action: Add 50

      
      L of ethyl acetate and 50 
      
      
      
      L of HFBA to the dried extract[3]. Incubate at 60°C for 30 minutes.
    • Causality: Heat provides the necessary activation energy for the nucleophilic acyl substitution, ensuring quantitative conversion of the amine to the heptafluorobutyryl amide[3].

    • Action: Evaporate excess HFBA under nitrogen and reconstitute in 100

      
      L of ethyl acetate[3]. Note: Failing to remove excess HFBA will cause rapid degradation of the GC column stationary phase.
      
  • GC-MS Analysis:

    • Action: Inject 1

      
      L onto a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). The derivatized isomers will now elute at distinct, reproducible retention times, allowing unambiguous identification[2].
      

Workflow Sample Urine/Blood Sample (Contains 5-APB & 6-APB) SPE Mixed-Mode SPE (Clean-up) Sample->SPE Evap N2 Evaporation SPE->Evap Deriv HFBA Derivatization (60°C, 30 min) Evap->Deriv GCMS GC-EI-MS Analysis (Chromatographic Separation) Deriv->GCMS

GC-MS workflow utilizing HFBA derivatization to separate APB positional isomers.

References

  • Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. National Library of Medicine (PubMed). Available at:[Link]

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Liverpool John Moores University Research Online. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of (5-Propylbenzofuran-2-yl)boronic Acid and its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The versatility and functional group tolerance of this palladium-catalyzed reaction are heavily reliant on the nature of the organoboron reagent. Among the most frequently employed reagents are boronic acids and their corresponding boronic esters.

This guide provides an in-depth, objective comparison between (5-Propylbenzofuran-2-yl)boronic acid and its pinacol ester counterpart. The benzofuran scaffold is a privileged heterocycle found in numerous biologically active compounds and functional materials, making its derivatives, such as these boronates, highly valuable building blocks. We will dissect the nuances of their stability, handling characteristics, and, most critically, their comparative reactivity. The insights presented herein are grounded in established mechanistic principles and supported by experimental evidence to assist researchers in making informed decisions for their synthetic strategies.

Molecular Profile: A Tale of Two Boronates

The fundamental difference between the two compounds lies in the substituents on the boron atom. The boronic acid features two hydroxyl (-OH) groups, while the pinacol ester incorporates a cyclic 1,1,2,2-tetramethylethylene glycol (pinacol) protecting group. This seemingly subtle structural variance has profound implications for their chemical properties.

PropertyThis compoundThis compound pinacol ester
Structure
Molecular Formula C₁₁H₁₃BO₃C₁₇H₂₃BO₃
Appearance Typically a white to off-white solidTypically a white to off-white solid or crystalline material
Lewis Acidity Higher. The electron-deficient sp² hybridized boron atom's empty p-orbital is readily available.[3][4]Lower. The lone pairs on the pinacol oxygen atoms donate into the empty p-orbital of boron, reducing its Lewis acidity.[5]

The Dichotomy of Stability and Handling

The choice between a boronic acid and its pinacol ester often boils down to a trade-off between stability and raw reactivity.

The Boronic Acid: Prone to Dehydration

This compound, like most of its class, is susceptible to environmental conditions. The primary stability concern is its propensity to undergo spontaneous dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible but complicates accurate massing and stoichiometry, potentially affecting reaction reproducibility.[6] Furthermore, boronic acids can be prone to oxidative deboronation and protodeboronation under harsh reaction conditions or during prolonged storage, converting the C-B bond into C-OH or C-H, respectively.[7][8]

The Pinacol Ester: Robust and Reliable

The conversion of the boronic acid to its pinacol ester dramatically enhances its stability.[6][9] The bulky pinacol group sterically shields the boron center from unwanted side reactions like oxidation and premature hydrolysis.[10] This robustness allows for:

  • Extended Storage: Pinacol esters can be stored for long periods at room temperature with minimal degradation.[6]

  • Simplified Purification: They are generally stable to standard silica gel chromatography, a significant advantage over many boronic acids which can degrade on the column.[5][11]

  • Compatibility: They can be carried through multiple synthetic steps where a free boronic acid would not survive.

This enhanced stability makes the pinacol ester an excellent choice for complex, multi-step syntheses where the boron moiety is installed early.

Reactivity in Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

While the pinacol ester wins on stability, the boronic acid often exhibits greater intrinsic reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R¹-Pd(II)-X(L_n) R¹-Pd(II)-X(L_n) Pd(0)L_n->R¹-Pd(II)-X(L_n) Oxidative Addition R¹-Pd(II)-R²(L_n) R¹-Pd(II)-R²(L_n) R¹-Pd(II)-X(L_n)->R¹-Pd(II)-R²(L_n) Transmetalation R¹-Pd(II)-R²(L_n)->Pd(0)L_n Reductive Elimination R¹-R² R¹-R² R¹-Pd(II)-R²(L_n)->R¹-R² RX R¹-X RX->R¹-Pd(II)-X(L_n) Boronate R²-B(OR)₃⁻ Boronate->R¹-Pd(II)-R²(L_n)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key to efficient transmetalation is the formation of a tetracoordinate, anionic "ate" complex.[5] It is this activated boronate species that transfers the organic fragment (R²) from boron to the palladium center. Herein lies the crucial difference:

  • This compound reacts directly with the basic medium (e.g., hydroxide or carbonate) to form the activated boronate, [R-B(OH)₃]⁻, which is poised for rapid transmetalation.[12]

  • This compound pinacol ester is generally unreactive toward transmetalation in its neutral, trigonal form.[6] It must first undergo hydrolysis to the free boronic acid, which is then converted to the active boronate species. This hydrolysis step can be the rate-limiting factor in the overall reaction, often leading to slower reaction times compared to the boronic acid.[1][13]

Boronate_Activation cluster_0 Pinacol Ester Pathway PinacolEster Pinacol Ester R-B(pin) Hydrolysis Hydrolysis (Rate-Limiting) PinacolEster->Hydrolysis BoronicAcid Boronic Acid R-B(OH)₂ Hydrolysis->BoronicAcid ActiveBoronate Active 'ate' Complex [R-B(OH)₃]⁻ BoronicAcid->ActiveBoronate + Base BaseActivation Base (e.g., OH⁻) ToTransmetalation → To Transmetalation ActiveBoronate->ToTransmetalation

Caption: Activation pathways for boronic esters versus boronic acids.

Comparative Experimental Data & Protocols

While specific kinetic data for the (5-Propylbenzofuran-2-yl) system is proprietary, a general comparison based on analogous arylboronic systems consistently demonstrates these reactivity trends.

Table 2: Performance Comparison in a Model Suzuki-Miyaura Reaction (Data is illustrative, based on typical outcomes reported in the literature for similar substrates)

ParameterThis compoundThis compound pinacol ester
Equivalents Used 1.1 - 1.3 eq. (Stoichiometry may vary due to boroxine formation)1.1 - 1.2 eq. (Generally more reliable stoichiometry)
Typical Reaction Time 1 - 4 hours4 - 16 hours (Hydrolysis step can extend time)
Typical Yield Good to Excellent (85-95%)Good to Excellent (85-95%), sometimes higher due to fewer side products
Key Challenge Potential for decomposition and inconsistent stoichiometry.Slower reaction kinetics; requires conditions that favor hydrolysis.
Advantage Faster reaction rates.[12]Superior stability, handling, and purification.[10][11]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an aryl bromide (Ar-Br) with the respective boron reagent.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound OR its pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2M Aqueous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

Protocol using this compound:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 248 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add 1,4-dioxane (5 mL) followed by the 2M aqueous K₂CO₃ solution (1.5 mL).

  • Seal the flask and vigorously stir the biphasic mixture at 90 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol using this compound pinacol ester:

  • Follow step 1 from the above protocol, using the pinacol ester (1.2 mmol, 360 mg) in place of the boronic acid.

  • Follow step 2 from the above protocol. The presence of water is crucial for the in-situ hydrolysis of the ester.

  • Seal the flask and vigorously stir the mixture at 90-100 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction may require a longer heating period (4-16 hours) to ensure complete hydrolysis and coupling.

  • Follow steps 5 and 6 for workup and purification.

Causality Behind Choices: The use of an aqueous base/solvent system is standard for Suzuki couplings. For the pinacol ester, the water is not just a solvent component but a critical reagent required to hydrolyze the ester to the active boronic acid/boronate form. The slightly higher temperature and longer reaction time often employed for pinacol esters are designed to facilitate this rate-limiting hydrolysis step.

Conclusion and Strategic Recommendations

The choice between this compound and its pinacol ester is not a matter of one being definitively superior, but rather a strategic decision based on the specific context of the synthesis.

  • Choose this compound for:

    • Speed and Efficiency: When the goal is a rapid, final-step coupling and the starting materials are readily available.

    • Simple Systems: For reactions where the stability of the boron reagent is not a primary concern and potential issues with boroxine formation can be tolerated or managed.

  • Choose this compound pinacol ester for:

    • Complex, Multi-Step Syntheses: Its robustness makes it the reagent of choice when the boron functionality must survive multiple preceding chemical transformations.

    • Reproducibility and Scalability: The enhanced stability and reliable stoichiometry are highly advantageous in process chemistry and for ensuring consistent results.

    • Late-Stage Functionalization: In drug discovery programs, the stability of pinacol esters makes them ideal for creating diverse compound libraries from a common intermediate.[14]

By understanding the fundamental trade-offs between the immediate reactivity of the boronic acid and the superior stability of the pinacol ester, researchers can better navigate their synthetic challenges and optimize their route to valuable benzofuran-containing target molecules.

References

  • Boron Chemistry: An Overview | ACS Symposium Series. (2016).
  • Thomas, S., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.
  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • Isbell, J., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Kim, T., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A.
  • Zhang, Z., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate.
  • Kubota, K., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Miyaura Borylation Reaction. Organic Chemistry Portal. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem. (n.d.).
  • Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. (2023). ACS Catalysis.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Benzofuran-2-boronic acid. CymitQuimica. (n.d.).
  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks.
  • Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
  • 5-Formyl-2-methylphenylboronic acid pinacol ester. Frontier Specialty Chemicals. (n.d.).

Sources

Alkyl-Substituted Benzofuran Boronic Acids: A Comparative Evaluation of Propyl vs. Butyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of benzofuran-based pharmacophores, the choice between 5-propylbenzofuran-2-yl boronic acid (5-Pr-BFBA) and 5-butylbenzofuran-2-yl boronic acid (5-Bu-BFBA) often dictates the success of lead optimization campaigns. While chemically similar, the transition from a propyl (C3) to a butyl (C4) chain introduces critical shifts in lipophilicity (LogP) , crystal packing (solubility) , and hydrophobic collapse within enzymatic pockets.

This guide provides a technical comparison of these two reagents, focusing on their physicochemical profiles, stability under cross-coupling conditions, and experimental protocols for their effective utilization.

Physicochemical Profiling & Selection Logic

The primary differentiator between these two analogues is the alkyl chain length at the C5 position. This modification is rarely about electronic perturbation—both alkyl groups are weak electron-donating groups (EDGs)—and almost entirely about steric and lipophilic tuning.

Comparative Data Table
Feature5-Propylbenzofuran-2-yl Boronic Acid5-Butylbenzofuran-2-yl Boronic AcidImpact on Drug Design
Formula C₁₁H₁₃BO₃C₁₂H₁₅BO₃Molecular Weight impact is minimal (+14 Da).
Calc. LogP (cLogP) ~2.8 - 3.1~3.3 - 3.6Critical: Butyl variant pushes compounds toward higher lipophilicity, potentially risking poor metabolic stability.
Steric Bulk (Length) ~4.1 Å extension~5.4 Å extensionButyl is preferred for deeper hydrophobic pockets; Propyl for shallower clefts.
Solubility (Organic) ModerateHighLonger alkyl chains generally disrupt crystal lattice energy, improving solubility in non-polar solvents (DCM, Toluene).
Water Solubility LowVery LowBoth require co-solvents (DMF, Dioxane) for aqueous coupling conditions.
The "Lipophilic Price"

In medicinal chemistry, the "magic methyl" effect extends to chain elongation. Moving from propyl to butyl typically costs ~0.5 log units in lipophilicity.

  • Select Propyl if: You need to maintain ligand efficiency (LE) and keep cLogP < 3.5.

  • Select Butyl if: You have a confirmed deep hydrophobic pocket (e.g., GPCR allosteric sites) where van der Waals interactions drive potency.

Stability & Reactivity Analysis

The 2-Position Instability Challenge

Benzofuran-2-yl boronic acids are notoriously prone to protodeboronation . The C2 position is heteroatom-activated, making the C-B bond susceptible to hydrolytic cleavage, especially under the basic conditions required for Suzuki-Miyaura coupling.

  • Mechanism: Base-catalyzed attack on boron forms the boronate "ate" complex. While this is necessary for transmetallation, prolonged exposure without immediate reaction leads to protonolysis, yielding the neutral 5-alkylbenzofuran (side product).

  • Comparison: Neither the propyl nor butyl group exerts a strong enough electronic effect (Hammett

    
    ) to significantly stabilize or destabilize the C-B bond compared to the other. Both substrates require rapid coupling protocols  to outcompete deboronation.
    
Boroxine Formation

Both reagents exist in equilibrium with their trimeric boroxine anhydrides.

  • Observation: 5-Bu-BFBA often appears as a "waxy" solid or oil due to the flexible butyl chain preventing tight packing, whereas 5-Pr-BFBA is more likely to be a discrete solid.

  • Handling: Always calculate stoichiometry based on the boronic acid monomer, but verify purity via ¹H NMR (look for peak broadening which indicates anhydride formation).

Experimental Protocols

Protocol A: Quality Control (Boroxine & Purity Check)

Before running a precious coupling reaction, validate the reagent state.

  • Sample Prep: Dissolve 10 mg of the boronic acid in DMSO-d6 (avoid CDCl₃ as it promotes dehydration).

  • Add Internal Standard: Add 1 eq. of 1,3,5-trimethoxybenzene.

  • Analysis:

    • Integrate the C3-H (benzofuran proton) signal.

    • Pass Criteria: >90% purity relative to standard.

    • Fail Criteria: Broad peaks indicate oligomerization. Remedy: Wash with hexanes or recrystallize from Et₂O/Hexanes.

Protocol B: Optimized Suzuki-Miyaura Coupling

This protocol uses a precatalyst system designed to minimize reaction time, thereby reducing protodeboronation side-products.

Reagents:

  • Substrate: 1.0 equiv (Aryl Bromide/Chloride)

  • Boronic Acid: 1.5 equiv (5-Pr-BFBA or 5-Bu-BFBA)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF (degassed)

Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, and XPhos Pd G2 to a vial equipped with a stir bar.

  • Inert: Seal and purge with Nitrogen/Argon (3 cycles).

  • Solvent: Add THF and 0.5 M K₃PO₄ via syringe.

  • Reaction: Heat to 60°C for 2–4 hours. Note: Do not overheat (>80°C) as this accelerates deboronation of the benzofuran.

  • Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Decision Logic & Mechanism Visualization

Figure 1: Selection Decision Tree

Use this logic flow to select the correct analogue for your campaign.

SelectionLogic cluster_0 Key Constraint Start Start: Benzofuran Optimization CheckPocket Is the target pocket deep/hydrophobic? Start->CheckPocket CheckLogP Is current LogP > 3.5? CheckPocket->CheckLogP No / Unknown SelectButyl SELECT 5-Butyl (Max Hydrophobic Contact) CheckPocket->SelectButyl Yes (Deep Pocket) CheckLogP->SelectButyl No (Room for lipophilicity) SelectPropyl SELECT 5-Propyl (Balanced Potency/Solubility) CheckLogP->SelectPropyl Yes (Risk of high lipophilicity)

Caption: Decision matrix balancing hydrophobic gain (Butyl) against physicochemical liability (Propyl).

Figure 2: Catalytic Cycle & Instability

Visualizing where the specific benzofuran vulnerability lies.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Boronate Boronate 'Ate' Complex (Activated Benzofuran) Boronate->TransMet Fast SideRxn Protodeboronation (Side Product: 5-Alkylbenzofuran) Boronate->SideRxn Slow (if stalled) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Caption: The critical competition between Transmetallation (Product) and Protodeboronation (Waste).

References

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Lipophilicity in Drug Design (LogP Effects)

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Benzofuran Synthesis & Reactivity

    • Nevagina, N. A., et al. (2023). Synthesis and Biological Activity of Benzofuran Derivatives. Chemistry of Heterocyclic Compounds. Link

Stability Comparison: Boronic Acid vs. Potassium Trifluoroborate Salts

[1][2][3][4]

Executive Summary: The "Boron Paradox" in Drug Discovery

In modern medicinal chemistry, the Suzuki-Miyaura cross-coupling is ubiquitous. However, the standard reagent—Boronic Acid (R-B(OH)₂) —suffers from a critical "uncertainty principle." Due to their empty p-orbital, boronic acids spontaneously dehydrate into cyclic anhydrides (boroxines) and oxidize in air, making precise stoichiometry nearly impossible.

Potassium Organotrifluoroborates (R-BF₃K) resolve this by saturating the boron center. They are air-stable, crystalline solids that release the active boronic acid species in situ only when required. This guide analyzes the stability mechanisms, provides comparative data, and details the "Slow Release" protocols that make trifluoroborates superior for unstable substrates (e.g., 2-pyridyl, cyclopropyl).

Mechanistic Basis of Stability

The fundamental difference in stability arises from the hybridization of the boron atom.

Boronic Acids: The Empty Orbital Liability

Boronic acids exist in a dynamic equilibrium. The boron atom is

  • Dehydration: Reversible formation of boroxine trimers, complicating molecular weight calculations.

  • Protodeboronation: Rapid C-B bond cleavage, particularly in heteroaryl species (e.g., 2-pyridineboronic acid), catalyzed by the formation of zwitterionic intermediates.

Trifluoroborates: The Tetracoordinate Shield

Potassium trifluoroborates feature a boron atom that is

  • Nucleophilic Resistance: The lack of an empty orbital renders the boron center inert to nucleophilic attack (oxidation) and dehydration.

  • Stoichiometric Certainty: They exist as monomeric salts, allowing for exact molar equivalents in reaction planning.

Visualization: Stability & Hydrolysis Equilibrium

The following diagram illustrates the transition from the stable storage form (Trifluoroborate) to the active coupling species (Boronic Acid).

BoronStabilityBF3KPotassium Trifluoroborate(R-BF3K)[sp3, Tetracoordinate]STABLE STORAGEHydrolysisHydrolysis(Basic Aqueous Conditions)BF3K->HydrolysisSlow ReleaseBoronicAcidBoronic Acid(R-B(OH)2)[sp2, Empty p-orbital]REACTIVE SPECIESHydrolysis->BoronicAcidEquilibriumBoroxineBoroxine (Trimer)(RBO)3[Dehydration Product]BoronicAcid->BoroxineReversibleDehydrationCouplingPd-CatalyzedCross-CouplingBoronicAcid->CouplingTransmetallation

Caption: The "Slow Release" mechanism protects the active species until reaction conditions are met, preventing the accumulation of unstable intermediates.

Comparative Performance Analysis

The following data contrasts the physical and chemical properties of both reagents.

FeatureBoronic Acid (R-B(OH)₂)Potassium Trifluoroborate (R-BF₃K)Impact on Workflow
Shelf Stability Variable.[1] Hygroscopic; often requires freezer storage.Indefinite. Stable at room temperature in air/light.Eliminates reagent degradation waste.
Stoichiometry Uncertain. Mixtures of monomer and trimer (boroxine) lead to MW fluctuations.Precise. Monomeric salt allows exact weighing.Critical for GMP and process chemistry.
Protodeboronation High risk, especially for 2-heterocycles and polyfluorinated aryls.Suppressed. Slow release maintains low concentration of active species.Enables coupling of "impossible" substrates.
Purification Difficult.[2][3] Streaks on silica; often requires crystallization.Facile. Can be precipitated or recrystallized; stable to SiO₂ chromatography.Allows purification of intermediates containing the boron moiety.
Functionalization Limited.[4][2][3][1] C-B bond often reacts during other synthetic steps.Robust. C-B bond survives oxidation (e.g., KMnO₄), lithiation, and ozonolysis.Enables "Late-Stage Functionalization" strategies.

Experimental Protocols

Protocol A: Synthesis of Potassium Organotrifluoroborates

Objective: Convert an impure or unstable boronic acid/ester into a stable trifluoroborate salt. Source: Adapted from Molander et al.

Reagents:

  • Organoboronic acid or ester (1.0 equiv)

  • Potassium Hydrogen Fluoride (KHF₂) (3.0 - 4.5 equiv)

  • Solvent: Methanol (MeOH) / Water (H₂O)

Step-by-Step Workflow:

  • Dissolution: Dissolve the organoboronic acid (1.0 equiv) in a minimal amount of MeOH.

  • Salt Addition: Prepare a saturated solution of KHF₂ (4.5 equiv) in H₂O (approx. 4.5 M).

    • Note: KHF₂ etches glass.[5] Use plastic (polypropylene) vessels or add quickly to the glass reactor.

  • Reaction: Add the KHF₂ solution dropwise to the boronic acid solution at 0 °C. Stir vigorously.

    • Observation: A white precipitate (the product) typically forms within 15–30 minutes.

  • Concentration: Remove MeOH under reduced pressure (rotary evaporator). Do not heat above 40 °C.

  • Drying: The remaining aqueous suspension is dried in vacuo or via lyophilization to remove all water.

  • Extraction: Extract the solid residue with hot Acetone or Acetonitrile. The inorganic salts (excess KHF₂, KF) remain insoluble.

  • Filtration & Precipitation: Filter the hot solution. Concentrate the filtrate to a small volume and precipitate by adding Diethyl Ether (Et₂O).

  • Isolation: Filter the white crystalline solid and dry.

Protocol B: Comparative Suzuki-Miyaura Coupling (Slow Release)

Objective: Coupling of an unstable heteroaryl trifluoroborate vs. boronic acid.

The "Slow Release" Advantage: In a standard boronic acid coupling, the entire load of boronic acid is available immediately. For unstable substrates (e.g., 2-pyridyl), this leads to rapid protodeboronation before the Pd catalyst can act. With trifluoroborates, the hydrolysis constant (

Reaction Setup:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or Pd(dppf)Cl₂.

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃.

    • Note: The base is essential not just for the coupling, but to drive the hydrolysis of the R-BF₃K.

  • Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1).

    • Critical: Water is mandatory for the hydrolysis step (

      
      ).
      
  • Conditions: Heat to 80–100 °C in a sealed tube for 4–12 hours.

Visualization: The Slow Release Kinetic Pathway

SlowReleasecluster_0Reaction VesselReservoirTrifluoroborate Reservoir(High Concentration)ProtectedActiveFree Boronic Acid(Low Steady-State Conc.)Reservoir->ActiveHydrolysis (Rate Limiting)ProductBiaryl Product(High Yield)Active->ProductPd Catalyst (Fast)DecompProtodeboronation(Side Product)Active->DecompDecomposition (Slow at low conc.)NoteKey Logic: Rate(Coupling) > Rate(Hydrolysis) >> Rate(Decomp)Note->Active

Caption: By throttling the release of the active species, the catalytic cycle consumes the boronic acid faster than it can decompose.

Strategic Recommendations

  • Use Trifluoroborates When:

    • The boronic acid is unstable (e.g., 2-pyridyl, vinyl, cyclopropyl).

    • Precise stoichiometry is required (e.g., polymerization, late-stage pharma synthesis).

    • You need to perform chemistry on the R-group (e.g., oxidation, reduction) before the cross-coupling.

    • Long-term storage of a library of building blocks is required.

  • Use Boronic Acids When:

    • The substrate is simple, stable (e.g., phenyl, tolyl), and commercially cheap.

    • Water-free conditions are strictly required (trifluoroborates require water for activation).

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[6] Link

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

  • Sigma-Aldrich. Potassium Trifluoroborate Salts Technical Guide. Link

  • Molander, G. A., et al. (2012).[7] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Syntheses. Link

Characterization of boroxine impurities in (5-Propylbenzofuran-2-yl)boronic acid samples

[1]

Executive Summary: The Stoichiometry Trap

In the development of pharmaceutical intermediates like (5-Propylbenzofuran-2-yl)boronic acid , researchers often encounter a critical discrepancy: a sample analyzes as >99% pure by HPLC but fails to deliver expected yields in Suzuki-Miyaura cross-couplings. The culprit is rarely a foreign contaminant but rather the compound’s own dehydration product: the boroxine (cyclic anhydride) .

This guide objectively compares analytical techniques for characterizing this equilibrium. While HPLC is the industry standard for chemical purity, it is often blind to compositional purity (acid vs. anhydride). We demonstrate that Quantitative NMR (qNMR) is the only self-validating method to accurately determine the active boronic acid stoichiometry required for precision synthesis.

The Scientific Context: Dynamic Equilibrium

Boronic acids spontaneously dehydrate to form six-membered cyclic boroxines. This process is reversible and driven by entropy, temperature, and vacuum drying. For this compound, the lipophilic propyl group and the electron-rich benzofuran ring can stabilize the boroxine form in non-polar storage conditions.

Mechanism of Dehydration

BoroxineEquilibriumAcid(5-Propylbenzofuran-2-yl)boronic acid (Monomer)Water3 H₂OBoroxineTrimeric Boroxine(Anhydride)Acid->Boroxine Dehydration(Vacuum/Heat)Boroxine->Acid Hydrolysis(Ambient Moisture)

Figure 1: The reversible dehydration of 3 equivalents of boronic acid to form 1 equivalent of boroxine and 3 equivalents of water.[1]

Comparative Analysis of Characterization Methods

The following table contrasts the effectiveness of standard analytical techniques in detecting boroxine impurities in this compound samples.

FeatureHPLC (Reverse Phase) qNMR (¹H / ¹¹B) Karl Fischer (KF) Thermal (TGA/DSC)
Primary Utility Chemical Purity (side products)Stoichiometric Purity Water ContentThermal Stability
Boroxine Detection Poor. Boroxines hydrolyze to acid on-column.Excellent. Distinct signals in non-aqueous solvents.Indirect. Infers boroxine via water absence.Moderate. Mass loss correlates to dehydration.
Quantification High Precision (for non-boron impurities)High Accuracy (with Internal Standard)ModerateLow (Qualitative)
Sample Destructive? NoNoYesYes
Verdict Necessary but insufficient. The Gold Standard. Supporting data only. QC Characterization.

Deep Dive: Why HPLC Fails

Standard Reverse Phase HPLC uses aqueous mobile phases (e.g., Water/Acetonitrile with Formic Acid). Under these conditions, the boroxine ring rapidly hydrolyzes back to the monomeric boronic acid before reaching the detector.

  • Result: A sample that is 50% boroxine by mass will appear as a single peak corresponding to the boronic acid.

  • Consequence: Molecular weight calculations based on the monomer (MW ~204 g/mol ) will be incorrect, leading to under-loading of the boron reagent in subsequent coupling reactions.

Detailed Protocol: Quantitative NMR (qNMR)

This is the recommended method for determining the exact weight-percent (wt%) of the active boronic acid species.

A. Experimental Design
  • Solvent Selection:

    • Avoid DMSO-d₆ if trying to observe the native ratio, as it promotes monomer formation via hydrogen bonding.

    • Use CDCl₃ or Acetone-d₆ (if soluble) to observe the distinct boroxine species.

    • Use DMSO-d₆ with an Internal Standard (IS) for total boron quantification.

  • Internal Standard (IS): Use 3,4,5-Trichloronitrobenzene or Dimethyl sulfone . The IS must be non-hygroscopic, non-volatile, and have relaxation times (

    
    ) similar to the analyte.
    
B. Step-by-Step Workflow
  • Weighing: Accurately weigh ~10 mg of this compound (

    
    ) and ~5 mg of Internal Standard (
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Solubilization: Dissolve in 0.6 mL of appropriate deuterated solvent. Ensure complete dissolution.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      of the slowest relaxing nucleus (typically 30–60 seconds). Failure to do this results in integration errors.
    • Scans: 16–32 scans are usually sufficient.

    • Nuclei: Acquire both ¹H (quantification) and ¹¹B (qualitative confirmation).

  • Analysis:

    • ¹¹B NMR: Look for the monomer peak (~28-30 ppm) and the downfield boroxine peak (~33-35 ppm).

    • ¹H NMR: Integrate a distinct aromatic proton of the benzofuran (e.g., H-3 or H-7) against the Internal Standard peak.

C. Calculation

Calculate the purity (

  • 
    : Integrated Area
    
  • 
    : Number of protons contributing to the signal[2]
    
  • 
    : Molar Mass
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Analytical Decision Workflow

Use this logic flow to characterize incoming batches of this compound.

AnalysisWorkflowStartIncoming SampleThis compoundHPLC1. Run HPLC(Chemical Purity)Start->HPLCDecision1Purity > 98%?HPLC->Decision1RejectReject Batch(Organic Impurities)Decision1->RejectNoqNMR2. Run qNMR(Compositional Purity)Decision1->qNMRYesCalcCalculate Active BoronEquivalent WeightqNMR->CalcAdjustAdjust ReactionStoichiometryCalc->Adjust

Figure 2: Integrated workflow ensuring both chemical purity and stoichiometric accuracy.

Case Study Simulation: The "Pure" Failure

Scenario: A process chemist attempts a Suzuki coupling using 1.1 equivalents of this compound based on the label MW of 204.03 g/mol . The HPLC Certificate of Analysis claims 99.5% purity. Outcome: The reaction stalls at 85% conversion. Root Cause Analysis:

  • TGA Data: showed a 7% mass loss between 80°C–110°C (water loss).

  • ¹¹B NMR (CDCl₃): showed a major peak at 34 ppm (Boroxine) and a minor peak at 29 ppm (Acid).

    • MW Boroxine: ~558 g/mol (Trimer).

    • Effective MW per Boron unit: ~186 g/mol .

    • However, if the sample is a mixture, the "Effective Molecular Weight" fluctuates. Correction: Using qNMR, the "Effective Weight %" of the boronic acid monomer was calculated to be 108% (due to the lower MW of the anhydride). The chemist adjusted the charge, reducing the mass added to avoid over-stoichiometry (or increasing it if the sample was wet), ensuring a precise 1.1 equivalent boron loading.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[1] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH. Link

  • Marinaro, W. A., et al. (2012).[4] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[4] Link

  • Tokunaga, Y. (2013). From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Heterocycles, 87(5).[2] Link

  • BenchChem. (2025).[5] Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy.Link

  • San Diego State University. ¹¹B NMR Chemical Shifts.Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (5-Propylbenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-Propylbenzofuran-2-yl)boronic acid. As a specialized organoboron compound, its handling and disposal require a nuanced understanding of its chemical properties, balancing the reactivity of the boronic acid moiety with the toxicological profile of the benzofuran core. The primary directive is to treat this compound and all associated contaminated materials as hazardous chemical waste, designated for professional disposal. This guide is designed to build your operational confidence and ensure the highest standards of laboratory safety and environmental stewardship.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for this compound is predicated on a thorough understanding of its hazard profile. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, a composite analysis of analogous boronic acids and the benzofuran parent structure provides a reliable safety framework.[1][2]

The boronic acid functional group typically imparts irritant properties.[3][4] However, the critical consideration here is the benzofuran core, which is classified as possibly carcinogenic to humans (Group 2B) and has been shown to cause liver and kidney damage with chronic exposure in animal studies.[5][6] Therefore, disposal procedures must mitigate both immediate irritant effects and long-term toxicological risks.

Table 1: Composite Hazard Profile

This summary is derived from data for structurally similar boronic acids and benzofuran.

Hazard ClassificationGHS Hazard StatementRationale and Precautionary Guidance
Acute Toxicity (Oral) H302: Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke when handling.[3][7]
Skin Irritation H315: Causes skin irritationMinimize skin contact by wearing appropriate chemical-resistant gloves (e.g., nitrile).[3][4]
Eye Irritation H319: Causes serious eye irritationMandatory use of safety goggles with side shields to prevent contact with dust or splashes.[3][4]
Respiratory Irritation H335: May cause respiratory irritationAll handling, including waste packaging, must occur in a certified chemical fume hood to prevent inhalation of dust.[3][4]
Carcinogenicity Category 2 (Suspected of causing cancer)This classification for the benzofuran core necessitates treating all waste as hazardous to prevent environmental release.[6]
Organ Toxicity May cause damage to kidneys and liver through prolonged or repeated exposureLong-term risks underscore the importance of containment and proper disposal, not just immediate safety.[5][6]

The Definitive Disposal Protocol: Collection and Containment

The only professionally endorsed method for disposing of this compound is through a licensed hazardous waste management service.[2] The following steps ensure that waste is collected safely and in compliance with institutional and federal regulations.

Step 2.1: Assemble Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the following:

  • A properly-fitted lab coat.

  • Safety goggles with side-shields or a face shield.[8]

  • Chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation before use.[8][9]

Step 2.2: Waste Segregation

Proper segregation is paramount to prevent uncontrolled chemical reactions within waste containers.

  • Solid Waste: This stream includes unused or expired this compound, as well as contaminated consumables such as weighing papers, gloves, and absorbent pads used for minor spills.[1] Collect these items in a dedicated solid waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate liquid waste container. Do not mix this waste stream with other chemical wastes, particularly halogenated solvents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[8][10]

Step 2.3: Container Management and Labeling

A self-validating waste management system relies on meticulous containerization and labeling.

  • Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, vapor-tight screw cap.[8][11]

  • Labeling: The container must be affixed with a "Hazardous Waste" label.[8] The label must clearly state the full chemical name, "this compound" —do not use abbreviations or chemical formulas.[1] If it is a solution, list the solvent and an estimated concentration.

  • Condition: The container must be kept tightly closed at all times, except when actively adding waste.[1][11] This prevents the release of vapors or dust. The exterior of the container must be kept clean and free of contamination.[11]

Step 2.4: Interim Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[8] This area should be:

  • Well-ventilated or located within a fume hood.

  • Away from incompatible materials like strong oxidizing agents, acids, and bases.[4][8]

  • Clearly marked and secure.

Step 2.5: Arrange for Professional Disposal

Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department to schedule a collection by a certified hazardous waste disposal facility.[8]

Disposal Workflow and Decision Logic

The following diagram outlines the procedural flow for the proper management of waste generated from this compound.

G cluster_collection In-Lab Waste Collection (Fume Hood) cluster_packaging Packaging & Storage cluster_disposal Final Disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction solutions) waste_type->liquid_waste Liquid segregate_solid Segregate into Solid Organoboron Waste Container solid_waste->segregate_solid segregate_liquid Segregate into Liquid Organoboron Waste Container liquid_waste->segregate_liquid containerize Use Compatible, Sealed Container segregate_solid->containerize segregate_liquid->containerize labeling Label with Full Chemical Name & Hazard Information containerize->labeling storage Store in Designated Hazardous Waste Area labeling->storage ehs Contact EHS for Pickup storage->ehs disposal Professional Hazardous Waste Disposal Facility ehs->disposal

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures: Spill Management

Accidental spills must be treated as a hazardous waste generation event.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your EHS office.

  • Control: For small, manageable spills, ensure you are wearing full PPE. Prevent the spread of dust or liquid.

  • Containment (Solid Spill): Gently cover the solid material with an absorbent pad. Carefully sweep up the material to avoid generating dust and place it in the designated solid hazardous waste container.[2]

  • Containment (Liquid Spill): Cover the spill with a chemical absorbent material.

  • Collection: Collect all contaminated absorbent materials, gloves, and any other items used for cleanup and place them in your solid hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.

Unadvised Procedures: Neutralization and Drain Disposal

Under no circumstances should this compound or its solutions be disposed of down the drain. [8][13] The ecotoxicity of this specific compound is not well-characterized, and its potential carcinogenicity makes any environmental release unacceptable.

While neutralization with a mild base is sometimes cited for simple boric acid, it is not a recommended practice for complex organoboron compounds.[8][14] The rationale is threefold:

  • Incomplete Reaction: The reaction may not proceed to completion, leaving hazardous material in the waste stream.

  • Hazardous Byproducts: Neutralization does not degrade the benzofuran core, which carries the primary long-term health risks.

  • Regulatory Non-Compliance: Most institutional and municipal water authorities explicitly forbid the drain disposal of such organic compounds.[13]

Trust in your process is built on avoiding shortcuts. The only verifiable and safe disposal route is through professional hazardous waste management.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]

  • Science Forum. (2022, April 29). Boric acid. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

Personal Protective Equipment & Handling Guide: (5-Propylbenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(5-Propylbenzofuran-2-yl)boronic acid is a functionalized aryl boronic acid commonly employed as a nucleophile in Suzuki-Miyaura cross-coupling reactions. While often categorized generically as an "irritant," the specific fusion of a lipophilic benzofuran pharmacophore with a boronic acid moiety necessitates a safety protocol that goes beyond standard "white powder" handling.

Critical Insight: Benzofuran derivatives are biologically active scaffolds known to interact with mitochondrial membranes and monoamine transporters [1]. Consequently, this compound should be treated not just as a respiratory irritant, but as a potential bioactive agent requiring strict dermal isolation.

Hazard Identification & Risk Assessment

Based on Structure-Activity Relationship (SAR) and Analogous Boronic Acids

Hazard ClassGHS Classification (Predicted)H-CodeOperational Implication
Skin Irritation Category 2H315 Lipophilic propyl chain increases dermal absorption potential.
Eye Irritation Category 2AH319 Micro-fine dust can cause severe mechanical and chemical irritation.
STOT - SE Category 3H335 Respiratory tract irritation.[1][2] Avoid inhalation of dust.[1][2][3][4][5][6]
Reactivity N/AN/ABoroxine Formation: May dehydrate to form cyclic trimers (boroxines) upon storage, altering stoichiometry and melting point.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

Tier 1: Analytical Scale (< 100 mg)

Activity: Weighing for NMR, LCMS, or small test reactions.

  • Hand Protection: Single-layer Nitrile gloves (minimum 4 mil thickness).

    • Why: Incidental contact is unlikely to permeate quickly.

  • Eye Protection: Standard ANSI Z87.1 Safety Glasses with side shields.

  • Respiratory: Fume hood sash at proper working height (18 inches). No respirator required if contained.[6]

  • Body: Standard cotton/polyester lab coat.

Tier 2: Preparative Scale (> 100 mg - 10 g)

Activity: Setting up bulk couplings, recrystallization, waste transfer.

  • Hand Protection: Double-gloving recommended.

    • Inner: 4 mil Nitrile.

    • Outer: 5-8 mil Nitrile or Neoprene (extended cuff).

    • Why: Benzofuran derivatives can be lipophilic; double gloving prevents micro-permeation during longer handling times.

  • Eye Protection: Chemical Splash Goggles.

    • Why: Boronic acids are often fluffy, electrostatic solids that can "fly" when transferred. Goggles seal the eyes from airborne dust.

  • Respiratory: Work exclusively in a certified chemical fume hood.

  • Body: 100% Cotton Lab coat (fire resistant preferred due to solvent use in coupling reactions) + Closed-toe chemical-resistant shoes.

Operational Protocol: Step-by-Step Handling

A. Weighing & Transfer (The Critical Step)

Boronic acids are notoriously electrostatic. Static discharge can scatter the powder, leading to invisible contamination.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the weighing vessel before adding the solid.

  • Containment: Place the analytical balance inside a powder containment hood or use a "balance shield" inside the main fume hood.

  • Solvent Dampening: If possible, pre-weigh the solvent (e.g., Dioxane, THF) and add the solid directly to the solvent to suppress dust immediately.

B. Reaction Setup (Suzuki Coupling Context)
  • Inert Atmosphere: While the boronic acid is air-stable, the palladium catalyst used in the next step is not. Purge the reaction vessel with Nitrogen/Argon before adding the boronic acid to minimize decomposition (protodeboronation).

  • Dissolution: this compound is soluble in THF, DMF, and Methanol.

    • Note: If the solution appears cloudy, the boronic acid may have partially dehydrated to the boroxine anhydride. Adding a small amount of water or base (part of the Suzuki protocol) usually hydrolyzes it back to the reactive monomer.

C. Spill Response[9]
  • Solid Spill: Do not dry sweep. This generates dust.

    • Cover with a wet paper towel (water or ethanol).

    • Wipe up and place in a solid hazardous waste container.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3][6][7] Do not use ethanol/acetone on skin (enhances absorption).

Waste Disposal & Deactivation

Boron compounds are regulated in many jurisdictions and cannot be sewered.

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Organic Solid - Boron Contaminated."
Aqueous Waste Hazardous Aqueous WasteDo not mix with strong oxidizers (e.g., Hydrogen Peroxide) unless part of a controlled oxidative workup.
Empty Containers Triple RinseRinse with Acetone/Ethanol. Dispose of rinsate as solvent waste.[8] Deface label.

Visual Decision Logic (PPE & Handling)

PPE_Decision_Flow Start Start: Handling this compound Scale_Check Assess Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 100 mg) (Analytical/Screening) Scale_Check->Small_Scale Low Mass Large_Scale Prep Scale (> 100 mg) (Synthesis/Purification) Scale_Check->Large_Scale High Mass PPE_Tier1 PPE Tier 1: - Safety Glasses - Single Nitrile Gloves - Standard Lab Coat Small_Scale->PPE_Tier1 PPE_Tier2 PPE Tier 2: - Splash Goggles - Double Nitrile Gloves - Antistatic Measures Large_Scale->PPE_Tier2 Engineering_Control Engineering Controls: Chemical Fume Hood Required PPE_Tier1->Engineering_Control PPE_Tier2->Engineering_Control Task_Weighing Task: Weighing/Transfer Engineering_Control->Task_Weighing Static_Risk Risk: Electrostatic Dust Dispersion Task_Weighing->Static_Risk Action_Dampen Technique: Add to solvent or use Antistatic Gun Static_Risk->Action_Dampen

Figure 1: Decision logic for selecting appropriate PPE and engineering controls based on experimental scale.

References

  • Shimshoni, J. A., et al. (2017). "Cytotoxic effects of psychotropic benzofuran derivatives... on isolated rat hepatocytes."[9] Journal of Applied Toxicology.

  • Fisher Scientific. (2025).[3] "Safety Data Sheet: Benzofuran-2-boronic acid (Structural Analog)." Fisher Scientific Safety Database.

  • BenchChem. (2025).[2][10] "Proper Disposal of Boronic Acids: A Guide for Laboratory Professionals." BenchChem Safety Guides.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Thiophene-2-boronic acid (General Boronic Acid Hazards)." MilliporeSigma.

Sources

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